I-CBP112
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[7-(3,4-dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5/c1-5-26(30)29-11-12-33-27-22(17-29)13-21(20-8-9-23(31-3)24(14-20)32-4)15-25(27)34-18-19-7-6-10-28(2)16-19/h8-9,13-15,19H,5-7,10-12,16-18H2,1-4H3/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNAKDFZAWQEEO-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCOC2=C(C1)C=C(C=C2OCC3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1CCOC2=C(C1)C=C(C=C2OC[C@H]3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
I-CBP112 Mechanism of Action in Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
I-CBP112 is a potent and selective small-molecule inhibitor that targets the bromodomains of the CREB-binding protein (CBP) and p300, two closely related and critical histone acetyltransferases (HATs) that function as transcriptional co-activators. In the context of leukemia, particularly Acute Myeloid Leukemia (AML), the aberrant function of CBP/p300 is linked to the maintenance of a malignant phenotype characterized by uncontrolled self-renewal and differentiation arrest. This compound acts as an acetyl-lysine competitive inhibitor, disrupting the "reader" function of the CBP/p300 bromodomain, which is essential for recognizing acetylated histone tails and recruiting transcriptional machinery to key gene loci. This disruption leads to the transcriptional repression of oncogenic programs, impairing the clonogenic growth of leukemia cells and inducing differentiation. Notably, this compound demonstrates synergistic activity with other anti-leukemic agents, including BET bromodomain inhibitors and conventional chemotherapy, presenting a promising new therapeutic strategy.
Core Mechanism of Action
This compound functions primarily by competitively binding to the acetyl-lysine binding pocket within the bromodomains of CBP and p300.[1][2] This action prevents these proteins from recognizing and binding to acetylated lysine residues on histone tails and other proteins, a critical step in the activation of gene transcription.[1] By inhibiting this reader function, this compound effectively displaces the CBP/p300 co-activator complexes from chromatin at specific gene promoters, leading to the downregulation of target genes essential for leukemogenesis.[1][3]
CBP/p300 are frequently implicated in leukemia through chromosomal translocations (e.g., MLL-CBP) or as essential co-activators for oncogenic fusion proteins like AML1-ETO.[1][3] These oncoproteins drive aberrant self-renewal programs. This compound's mechanism directly counters this by impairing the clonogenic growth and leukemia-initiating potential of cancer cells while promoting cellular differentiation.[3][4]
An interesting and complex aspect of this compound's mechanism is its potential to allosterically activate the histone acetyltransferase (HAT) domain of CBP/p300 on nucleosomal substrates, even while inhibiting the bromodomain.[5] This suggests that this compound's effects on transcription are nuanced and context-dependent, potentially involving a reprogramming of the epigenome beyond simple inhibition.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized below.
| Parameter | Target | Value | Assay Type | Reference |
| Binding Affinity (Kd) | CBP Bromodomain | 151 nM | Isothermal Titration Calorimetry (ITC) | [6][7] |
| p300 Bromodomain | 167 nM | Isothermal Titration Calorimetry (ITC) | [6][7] | |
| Inhibitory Activity (IC50) | H3K56ac Displacement from CBP | 170 nM | AlphaScreen | [1] |
| Cellular Activity | G1 Cell Cycle Arrest | Dose-dependent | Flow Cytometry | [3] |
| Impaired Colony Formation | Dose-dependent (significant at µM range) | Methylcellulose Colony Assay | [3] | |
| Synergy (Combination Index) | with JQ1 (BETi) | CI < 1 | Cell Viability Assay | [3] |
| with Doxorubicin | CI < 1 | Cell Viability Assay | [3] |
Synergy with Anti-Leukemic Agents
A significant feature of this compound is its ability to act synergistically with other anticancer agents, enhancing their efficacy and potentially overcoming resistance mechanisms.
Synergy with Doxorubicin
This compound enhances the cytotoxicity of the chemotherapeutic agent doxorubicin.[8] The primary mechanism is the this compound-mediated transcriptional repression of genes encoding ATP-binding cassette (ABC) transporters, such as ABCC1 and ABCC10.[4][9][10] These transporters function as efflux pumps that expel chemotherapy drugs from the cancer cell, a common mechanism of multidrug resistance.
By inhibiting CBP/p300, this compound alters the chromatin landscape at the promoters of these ABC transporter genes, leading to reduced H3K4 trimethylation (a mark of active transcription) and recruitment of the lysine-specific demethylase 1 (LSD1).[4][9][10] This results in decreased expression of the efflux pumps, leading to higher intracellular accumulation of doxorubicin and consequently, enhanced cell killing.[4][11]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 3. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CBP/p300 Bromodomain Inhibitor-I-CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
I-CBP112: A Technical Guide to a Selective CBP/p300 Bromodomain Inhibitor
Abstract
I-CBP112 is a potent and selective small molecule inhibitor that targets the bromodomains of the closely related transcriptional co-activators, CREB-binding protein (CBP) and p300. By competitively binding to the acetyl-lysine binding pockets of these bromodomains, this compound disrupts protein-protein interactions that are crucial for the transcription of key oncogenes. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental methodologies, and its effects on relevant signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The histone acetyltransferases (HATs) CBP and p300 are critical regulators of gene expression involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1] Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting the transcriptional machinery to specific gene promoters. Dysregulation of CBP/p300 activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.
This compound is an acetyl-lysine competitive protein-protein interaction inhibitor that specifically targets the bromodomains of CBP and p300.[2] It has been shown to modulate gene expression, induce cellular differentiation, and sensitize cancer cells to conventional chemotherapeutic agents.[3][4] This technical guide serves as a resource for understanding the biochemical and cellular functions of this compound.
Mechanism of Action
This compound functions by competitively inhibiting the binding of acetylated lysine residues to the bromodomains of CBP and p300. This disruption has several downstream consequences:
-
Repression of Oncogenes: By preventing the recruitment of the CBP/p300 transcriptional complex to chromatin, this compound leads to the downregulation of key oncogenes such as c-Myc and androgen receptor target genes like KLK3 (PSA).[3]
-
Induction of Cellular Differentiation: In hematological malignancies, this compound has been shown to impair the aberrant self-renewal of leukemic cells and induce their differentiation.[2][5]
-
Sensitization to Chemotherapy: this compound can repress the expression of ATP-binding cassette (ABC) transporters, which are responsible for drug efflux and multidrug resistance in cancer cells. This leads to increased intracellular accumulation and enhanced efficacy of chemotherapeutic agents like doxorubicin.[3][4]
-
Allosteric Activation of HAT Activity: Interestingly, this compound has been reported to allosterically activate the HAT activity of CBP/p300, leading to an increase in histone acetylation, particularly at H3K18.[6][7] This suggests a complex regulatory mechanism beyond simple bromodomain inhibition.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | Value | Reference |
| CBP Bromodomain | Dissociation Constant (Kd) | 151 ± 6 nM | [8][9] |
| p300 Bromodomain | Dissociation Constant (Kd) | 167 ± 8 nM | [8][9] |
| CBP Bromodomain | IC50 (AlphaScreen) | 170 nM | [9][10] |
| p300 Bromodomain | IC50 (AlphaScreen) | 625 nM | [8][] |
| BRD4(1) Bromodomain | Dissociation Constant (Kd) | 5.6 µM | [5][12] |
| BRD4(2) Bromodomain | Dissociation Constant (Kd) | 20 µM | [5][12] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effect | Concentration | Reference |
| Human and Mouse Leukemic Cells | Colony Formation | Impaired colony formation and induced differentiation | Not specified | [2][5] |
| MLL-AF9+ AML Cells | Leukemia-Initiating Potential | Reduced potential in vitro and in vivo | Dose-dependent | [2][9] |
| MDA-MB-231 (Breast Cancer) | Gene Expression | Decreased expression of ABC transporters (ABCC1, ABCC10) | Not specified | [3][4] |
| A549 (Lung Cancer) | Gene Expression | Decreased expression of ABC transporters | Not specified | [3][4] |
| HepG2 (Liver Cancer) | Gene Expression | Decreased expression of ABC transporters | Not specified | [3][4] |
| Prostate Cancer Cells | Proliferation | Arrested proliferation (in combination with A-485) | Not specified | [3] |
| HEK293 | IC50 | > 10 µM | [2] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC is utilized to determine the binding affinity (dissociation constant, Kd) of this compound to the bromodomains of CBP and p300.
-
Protein Preparation: Recombinant human CBP and p300 bromodomain proteins are purified.
-
Ligand Preparation: this compound is dissolved in the same buffer as the protein.
-
Titration: The protein solution is placed in the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe. A series of small injections of this compound into the protein solution is performed.
-
Data Analysis: The heat change associated with each injection is measured. The resulting data is fitted to a binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).[5][12]
Temperature Shift Assay (Thermal Shift Assay)
This assay assesses the stabilizing effect of this compound on the thermal denaturation of the target bromodomain, providing an indication of binding.
-
Reaction Mixture: The bromodomain protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Ligand Addition: this compound is added to the reaction mixture.
-
Thermal Denaturation: The temperature of the mixture is gradually increased, and the fluorescence is monitored.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined. An increase in Tm in the presence of this compound indicates binding and stabilization of the protein.[5][12]
Colony Formation Assay
This assay is used to evaluate the effect of this compound on the self-renewal capacity of cancer cells.
-
Cell Plating: Leukemic cells are seeded in a semi-solid medium, such as methylcellulose, at a low density.
-
Treatment: The cells are exposed to various concentrations of this compound.
-
Incubation: The plates are incubated for a period that allows for colony formation (typically 7-14 days).
-
Quantification: The number and size of the colonies are counted and compared to untreated controls. A reduction in colony number indicates an impairment of self-renewal.[5]
In Vivo Leukemia Model
This model is used to assess the therapeutic efficacy of this compound in a living organism.
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Cell Transplantation: Murine or human leukemic cells (e.g., MLL-AF9+ AML cells) are transplanted into immunocompromised mice.
-
Treatment: Once leukemia is established, the mice are treated with this compound or a vehicle control.
-
Monitoring: The progression of leukemia is monitored by methods such as bioluminescence imaging or flow cytometry of peripheral blood.
-
Endpoint Analysis: Survival of the mice is a primary endpoint. Spleen and bone marrow can be harvested to assess leukemic burden.[5]
Western Blotting for Histone Acetylation
This technique is used to measure the effect of this compound on global histone acetylation.
-
Cell Lysis and Histone Extraction: Cells treated with this compound are lysed, and histones are extracted from the nuclear fraction.
-
SDS-PAGE and Transfer: The extracted histones are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K18) and a loading control (e.g., anti-total H3).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. The intensity of the bands is quantified to determine the relative levels of histone acetylation.[6][7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in the cell nucleus.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CBP/p300 Bromodomain Inhibitor-I-CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 12. aacrjournals.org [aacrjournals.org]
The Dual-Faceted Role of I-CBP112 in Gene Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
I-CBP112 has emerged as a significant chemical probe in the study of epigenetic regulation and its therapeutic potential in oncology. This technical guide provides an in-depth analysis of the function and mechanism of action of this compound, a potent and selective inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and p300. Paradoxically, while inhibiting the acetyl-lysine binding function of the bromodomain, this compound allosterically activates the histone acetyltransferase (HAT) domain of p300/CBP. This dual activity leads to a nuanced modulation of gene expression, resulting in anti-proliferative effects in various cancer models and sensitization to conventional chemotherapy. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to provide a comprehensive resource for researchers in the field.
Core Mechanism of Action: Bromodomain Inhibition and HAT Activation
This compound is a competitive inhibitor of the protein-protein interactions mediated by the CBP/p300 bromodomains, which recognize acetylated lysine residues on histones and other proteins. By binding to the bromodomain, this compound displaces CBP/p300 from chromatin. However, this interaction induces a conformational change in the p300/CBP protein that enhances its intrinsic histone acetyltransferase (HAT) activity. This allosteric activation is particularly effective on nucleosomal substrates, leading to a significant increase in histone acetylation at specific sites.
Signaling Pathway of this compound Action
The binding of this compound to the CBP/p300 bromodomain initiates a cascade of events that ultimately alters gene transcription. The following diagram illustrates this proposed signaling pathway.
Caption: Mechanism of this compound action on CBP/p300 and gene regulation.
Quantitative Data on this compound Activity
The biological effects of this compound have been quantified in various studies. The following tables summarize key findings related to its potency in activating p300/CBP, its impact on histone acetylation, and its anti-proliferative activity in different cancer cell lines.
Table 1: Potency of this compound in p300/CBP Activation
| Parameter | Value | Cell/System | Reference |
| EC50 for p300/CBP-mediated H3K18 acetylation | ~2 µM | In vitro | [1] |
Table 2: Effect of this compound on Histone Acetylation
| Histone Modification | Fold Change (vs. control) | Enzyme | Substrate | Reference |
| H3K18 acetylation | ~3-fold increase | p300 | Nucleosome | [2][3] |
| H3K23 acetylation | Significant increase | p300 | Nucleosome | [2][3] |
| H4K5 acetylation | Significant increase | CBP | Nucleosome | [1] |
Table 3: Anti-proliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | 5.5 ± 1.1 | [2] |
| KG1a | Acute Myeloid Leukemia | - | [2] |
| KASUMI-1 | Acute Myeloid Leukemia | >10 (non-cytotoxic) | [2] |
| MOLM13 | Acute Myeloid Leukemia | >10 (non-cytotoxic) | [2] |
| SEM | Acute Lymphoblastic Leukemia | >10 (non-cytotoxic) | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | - | [1] |
| A549 | Non-Small Cell Lung Cancer | - | [1] |
| HepG2 | Hepatocellular Carcinoma | - | [1] |
Note: For some cell lines, this compound primarily induced differentiation and impaired colony formation rather than causing direct cytotoxicity, hence specific IC50 values for proliferation were not determined in those studies.
Table 4: this compound-mediated Sensitization to Chemotherapeutic Agents
| Cell Line | Chemotherapeutic Agent | Fold Decrease in IC50 with this compound | Reference |
| A549 | Cisplatin | 78.2 | [1] |
| A549 | Doxorubicin | 62.7 | [1] |
| A549 | Daunorubicin | 53.2 | [1] |
| HepG2 | Etoposide | 23.1 | [1] |
| HepG2 | Daunorubicin | 21.4 | [1] |
| HepG2 | Doxorubicin | 11.0 | [1] |
Detailed Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the function of this compound.
Western Blotting for Histone Acetylation
This protocol is used to assess the levels of specific histone acetylation marks in cells treated with this compound.
Experimental Workflow:
Caption: A typical workflow for Western blot analysis of histone acetylation.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound or vehicle control for a specified duration (e.g., 4-6 hours).
-
Histone Extraction: Lyse cells using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Acid extraction is commonly used for histone enrichment.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Separate protein lysates on a polyacrylamide gel (e.g., 15% for histones).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-acetyl-Histone H3 (Lys18)) and a loading control (e.g., anti-total Histone H3).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the signal of the acetylated histone to the total histone signal.
Quantitative Mass Spectrometry for Histone Acetylation
This method provides a comprehensive and unbiased quantification of changes in various histone acetylation sites.
Methodology:
-
In Vitro Acetylation Reaction: Incubate purified full-length p300 or CBP with nucleosomes, acetyl-CoA, and varying concentrations of this compound.
-
Quenching and Protein Precipitation: Stop the reaction and precipitate the proteins using trichloroacetic acid.
-
Propionylation and Digestion: Block free lysines by propionylation and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of acetylated peptides in the presence and absence of this compound.
Cell Viability and Proliferation Assays
These assays are used to determine the effect of this compound on cancer cell growth.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
Viability Reagent Addition: Add a viability reagent such as MTT, WST-1, or CellTiter-Glo.
-
Signal Measurement: Measure the absorbance or luminescence according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.
Downstream Effects on Gene Regulation: Repression of ABC Transporters
A key consequence of this compound treatment in cancer cells is the downregulation of ATP-binding cassette (ABC) transporter genes, which are often associated with multidrug resistance.
Proposed Mechanism of ABC Transporter Repression
This compound-induced changes in histone modifications at the promoters of ABC transporter genes are thought to be responsible for their transcriptional repression. The following diagram outlines this proposed mechanism.
Caption: Proposed mechanism for this compound-mediated repression of ABC transporters.
Conclusion
This compound represents a fascinating class of epigenetic modulators with a unique dual mechanism of action. By simultaneously inhibiting the bromodomain and activating the HAT domain of CBP/p300, it triggers a complex reprogramming of the cellular epigenome. This leads to potent anti-cancer effects, including the induction of differentiation and sensitization to chemotherapy through the downregulation of drug efflux pumps. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic applications of this compound and the broader implications of targeting CBP/p300 in disease. Further investigation is warranted to fully elucidate the intricate downstream signaling pathways and to identify predictive biomarkers for patient stratification in future clinical trials.
References
- 1. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
I-CBP112's Role in Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of I-CBP112, a selective chemical probe targeting the bromodomains of the homologous histone acetyltransferases (HATs) CREB-binding protein (CREBBP or CBP) and E1A-binding protein p300 (EP300). While classified as an acetyl-lysine competitive inhibitor of the bromodomain, this compound exhibits a complex and paradoxical mechanism, leading to the allosteric activation of CBP/p300's HAT activity on nucleosomal substrates. This guide synthesizes the current understanding of this compound's mechanism, its quantitative effects on histone acetylation, and its implications for cancer therapy, supported by detailed experimental protocols and pathway visualizations.
Mechanism of Action
This compound is a potent and selective benzoxazepine inhibitor that competitively binds to the bromodomains of CBP and p300.[1][2] This binding displaces the bromodomain from its natural ligands, acetylated lysine residues on histones and other proteins.[3][4] However, this interaction does not lead to a global inhibition of the enzyme's catalytic function. Instead, studies have revealed that this compound can allosterically activate the histone acetyltransferase (HAT) activity of full-length p300/CBP up to three-fold.[5][6]
This activation is context-dependent and requires a nucleosome substrate; the effect is not observed with isolated histone H3 substrates or the isolated p300 HAT domain.[5][6][7] This suggests that this compound binding to the bromodomain induces a conformational change that enhances the enzyme's ability to acetylate histones within the complete chromatin structure.[5] The primary targets of this enhanced acetylation are specific lysine residues on histone H3, most notably H3K18 and H3K23, as well as H4K5.[5][8]
Downstream of histone modification, this compound's activity leads to significant changes in gene expression. For example, it has been shown to repress the transcription of key ATP-binding cassette (ABC) transporters, which are implicated in multidrug resistance in cancer.[9][10] This repression is associated with enhanced nucleosome acetylation at the gene promoters but a simultaneous decrease in the active transcription mark H3K4me3, and involves the recruitment of the demethylase LSD1.[9][10][11]
Quantitative Data
The potency and binding affinity of this compound for CBP and p300 have been characterized by multiple assays. The compound demonstrates high selectivity for CBP/p300 over other bromodomain-containing proteins, including the BET family.[12]
Table 1: this compound Inhibitory Potency and Binding Affinity
| Target | Assay Type | Value | Reference(s) |
|---|---|---|---|
| CBP | IC50 (AlphaScreen) | 170 nM | [4][13] |
| IC50 (BLI) | 170 nM | [13] | |
| IC50 (Cell-free) | 170 nM | [3] | |
| IC50 | 0.142 - 0.17 µM | ||
| Dissociation Constant (Kd) | 151 nM (± 6 nM) | [4] | |
| Dissociation Constant (Kd) (ITC) | 151 nM | [3][13] | |
| Dissociation Constant (Kd) | 142 nM | [14][15] | |
| p300 | IC50 | 0.625 µM | [12] |
| | Dissociation Constant (Kd) (ITC) | 167 nM (± 8 nM) |[3][4][16] |
Table 2: Effect of this compound on Histone Acetylation
| Histone Mark | Effect | Fold Change | Assay Context | Reference(s) |
|---|---|---|---|---|
| H3K18ac | Stimulation | ~3-fold | p300/CBP-mediated nucleosome acetylation | [5][8] |
| Enhancement | - | Acute leukemia & prostate cancer cells | [5][17] | |
| H3K23ac | Enhancement | Significant | p300-mediated nucleosome acetylation | [5][8] |
| H4K5ac | Enhancement | Significant | CBP-mediated nucleosome acetylation | [5][8] |
| H3K56ac | Inhibition | - | In vivo (HeLa cells) |[18] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound. These are generalized from standard laboratory procedures and incorporate specific details from cited literature where available.
This protocol is used to assess changes in specific histone acetylation marks in cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Alternatively, perform acid extraction for histone enrichment.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 2.5-5% BSA in TBST).[7][20]
-
Incubate the membrane overnight at 4°C with a primary antibody diluted in blocking buffer.
-
Wash the membrane three times for 5 minutes each with TBST.[20]
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit HRP, 1:5000 dilution) for 1 hour at room temperature.[7]
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[19]
-
Visualize the signal using a digital imager or X-ray film. Quantify band intensity using densitometry software.
-
This protocol is for analyzing the occupancy of histone marks at specific gene promoters (e.g., ABC transporters) in response to this compound.
-
Cell Treatment and Cross-linking:
-
Culture and treat approximately 1x10^7 to 1x10^8 cells per IP with this compound (e.g., 10 µM for 72h).[9][21]
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10-20 minutes at room temperature.[21]
-
Quench the reaction by adding glycine to a final concentration of 125-200 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells with ice-cold PBS.
-
Perform cell lysis using a series of lysis buffers to isolate the nuclei.[21]
-
Resuspend the nuclear pellet in a shearing buffer (e.g., RIPA buffer).
-
Shear chromatin to an average size of 200-800 bp using sonication. Verify fragment size on an agarose gel.[21]
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads.[21]
-
Set aside a small fraction of the lysate as the "input" control.
-
Incubate the remaining lysate overnight at 4°C with a ChIP-grade primary antibody.
-
Antibody Examples: anti-H3K27ac, anti-H3K4me3, or Normal Rabbit IgG as a negative control.[11]
-
-
Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes.[22]
-
-
Washes and Elution:
-
Reverse Cross-linking and DNA Purification:
-
Analysis:
-
Analyze the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers targeting gene promoters of interest (e.g., ABCC1, ABCC10).[10]
-
This protocol measures the effect of this compound on cancer cell proliferation and is used to determine IC50 values for chemotherapeutic agents.
-
Cell Seeding:
-
Drug Treatment:
-
For sensitization experiments, pre-incubate cells with this compound (e.g., 10 µM) for a period such as 72 hours.[9][11]
-
Following pre-incubation, add serial dilutions of a chemotherapeutic agent (e.g., doxorubicin) and incubate for an additional 48 hours.[9][11]
-
Include wells for vehicle control (no drug) and blank control (medium only).
-
-
Viability Measurement (Resazurin-based Assay):
-
Data Acquisition and Analysis:
-
Measure the fluorescence or absorbance using a microplate reader (e.g., 570 nm absorbance for MTT, or ~450 nm for CCK-8 type assays).[24][25]
-
Subtract the blank control readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the viability against drug concentration and use a non-linear regression model (e.g., binomial equation) to determine the half-maximal inhibitory concentration (IC50).[9][11]
-
Conclusion and Future Directions
This compound is a critical tool for dissecting the function of CBP/p300 in gene regulation. Its unique mechanism as a bromodomain inhibitor that allosterically activates HAT activity provides a novel pharmacological approach to modulating histone acetylation.[5] The targeted enhancement of acetylation at specific sites like H3K18 opens new avenues for therapeutic intervention, particularly in oncology. The ability of this compound to sensitize cancer cells to existing chemotherapeutics and other epigenetic drugs highlights its potential in combinatorial treatment strategies.[8][9][26]
Future research should focus on fully elucidating the structural basis for the allosteric activation of the HAT domain and identifying the complete spectrum of genes and non-histone proteins affected by this compound-mediated acetylation. Understanding the precise contexts in which this compound acts as a transcriptional activator versus a repressor will be key to its successful translation into clinical applications.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. CBP/p300 Bromodomain Inhibitor-I-CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. I-CBP 112 | CBP/p300 bromodomain inhibitor | Hello Bio [hellobio.com]
- 13. apexbt.com [apexbt.com]
- 14. This compound (hydrochloride), Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. researchgate.net [researchgate.net]
- 19. spb.dia-m.ru [spb.dia-m.ru]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 22. researchgate.net [researchgate.net]
- 23. encodeproject.org [encodeproject.org]
- 24. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of I-CBP112: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
I-CBP112 is a potent and selective chemical probe for the bromodomains of the homologous transcriptional co-activators CREB-binding protein (CBP) and p300. Its discovery marked a significant advancement in the ability to pharmacologically interrogate the function of these key epigenetic regulators. This technical guide provides a comprehensive overview of the discovery, development, and characterization of this compound, intended for researchers, scientists, and drug development professionals. The guide details the experimental protocols utilized in its validation, presents key quantitative data in a structured format, and illustrates the relevant biological pathways and experimental workflows.
Introduction
The histone acetyltransferases (HATs) CBP and p300 are critical regulators of gene expression, integrating a wide array of signaling pathways to control cellular processes such as proliferation, differentiation, and apoptosis. The bromodomain of CBP/p300 is a key protein-protein interaction module that recognizes acetylated lysine residues on histones and other proteins, thereby tethering the HAT complex to chromatin and facilitating transcriptional activation. Dysregulation of CBP/p300 function has been implicated in various diseases, including cancer, making its bromodomain an attractive therapeutic target.
This compound emerged from a hit expansion effort based on a benzo-oxazepine core structure, which was identified to have weak binding activity towards the CBP/p300 bromodomains.[1][2] Through medicinal chemistry optimization, this compound was developed as a potent and selective acetyl-lysine competitive inhibitor of the CBP/p300 bromodomains.[1][2] This guide will delve into the technical details of its characterization.
Mechanism of Action
This compound functions as an acetyl-lysine mimetic, competitively binding to the bromodomain pocket of CBP and p300.[1][2] This binding event displaces the bromodomain from its natural interaction partners, such as acetylated histones, thereby modulating gene expression. The interaction of this compound with the CBP bromodomain has been structurally characterized, revealing the molecular basis for its potency and selectivity.[1]
dot
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various biochemical, biophysical, and cellular assays.
Table 1: In Vitro Binding Affinity and Potency
| Target | Assay | Metric | Value (nM) | Reference |
| CBP | Isothermal Titration Calorimetry (ITC) | Kd | 151 ± 6 | [1][3] |
| p300 | Isothermal Titration Calorimetry (ITC) | Kd | 167 ± 8 | [1][3] |
| CBP | AlphaScreen | IC50 | 170 | [1][3] |
| CBP | Bio-layer Interferometry (BLI) | Kd | 142 | [2] |
Table 2: In Vitro Selectivity Profile
| Target | Assay | Metric | Value (°C) | Reference |
| CBP | Thermal Shift Assay | ΔTm | 7.8 | [2] |
| p300 | Thermal Shift Assay | ΔTm | 8.6 | [2] |
| BRD4(1) | Thermal Shift Assay | ΔTm | 2.1 | [2] |
| BRD4(2) | Thermal Shift Assay | ΔTm | 0.6 | [2] |
| 41 other bromodomains | Thermal Shift Assay | ΔTm | Low | [2] |
Table 3: Cellular Activity
| Cell Line | Assay | Metric | Value (nM) | Reference |
| HEK293T | NanoBRET | IC50 | 600 ± 50 | [1] |
| KASUMI-1, MOLM13, SEM (leukemic cell lines) | Colony Formation Assay | - | Dose-dependent impairment | [1] |
| Murine MLL-AF9+ leukemic blasts | Colony Formation Assay | - | Significant impairment | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Thermal Shift Assay (TSA)
The thermal stability of bromodomain proteins was assessed using a differential scanning fluorimetry (DSF) approach.
-
Protein Preparation: Recombinant bromodomain proteins were purified and diluted in a buffer of 10 mM HEPES pH 7.5, 500 mM NaCl.
-
Assay Plate Preparation: In a 96-well PCR plate, 2 µM of the respective bromodomain protein was mixed with 10 µM this compound (or DMSO as a vehicle control).
-
Fluorescent Dye: SYPRO Orange dye was added to a final concentration of 5x.
-
Instrumentation: The plate was heated in a real-time PCR machine from 25 °C to 95 °C with a ramp rate of 0.05 °C/s.
-
Data Analysis: The fluorescence intensity was measured at each temperature increment. The melting temperature (Tm) was determined by fitting the sigmoidal melting curve to a Boltzmann equation. The change in melting temperature (ΔTm) was calculated by subtracting the Tm of the DMSO control from the Tm of the this compound-treated sample.
Isothermal Titration Calorimetry (ITC)
ITC was employed to directly measure the binding affinity of this compound to the CBP and p300 bromodomains.
-
Sample Preparation: Purified CBP or p300 bromodomain protein was dialyzed against a buffer of 50 mM HEPES pH 7.5, 150 mM NaCl, and 0.5 mM TCEP. This compound was dissolved in the final dialysis buffer.
-
Instrumentation: A MicroCal ITC200 instrument was used.
-
Experimental Setup: The sample cell (200 µL) was filled with 20 µM of the bromodomain protein. The injection syringe (40 µL) was loaded with 200 µM this compound.
-
Titration: The experiment consisted of a single 0.4 µL injection followed by 19 injections of 2 µL of this compound into the sample cell at 25 °C.
-
Data Analysis: The heat of binding for each injection was measured and integrated. The resulting binding isotherm was fitted to a one-site binding model using the Origin software to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
dot
Amplified Luminescence Proximity Homogeneous Assay (AlphaScreen)
An AlphaScreen assay was developed to measure the displacement of an acetylated histone peptide from the CBP bromodomain by this compound.
-
Reagents: Biotinylated histone H3 peptide acetylated at lysine 56 (H3K56ac), His-tagged CBP bromodomain, Streptavidin-coated Donor beads, and Nickel Chelate Acceptor beads were used.
-
Assay Principle: In the absence of an inhibitor, the interaction between the biotinylated H3K56ac peptide (bound to Donor beads) and the His-tagged CBP bromodomain (bound to Acceptor beads) brings the beads into proximity, generating a luminescence signal. This compound competes with the peptide for binding to the bromodomain, disrupting the bead proximity and reducing the signal.
-
Protocol:
-
In a 384-well plate, this compound was serially diluted in assay buffer (25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).
-
A mix of His-tagged CBP bromodomain and biotinylated H3K56ac peptide was added to each well.
-
The plate was incubated for 15 minutes at room temperature.
-
A suspension of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads was added.
-
The plate was incubated for 1 hour in the dark at room temperature.
-
The luminescence signal was read on an EnVision plate reader.
-
-
Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
NanoBRET Cellular Target Engagement Assay
A NanoBRET assay was used to quantify the engagement of this compound with the CBP bromodomain in living cells.
-
Cell Line and Constructs: HEK293T cells were co-transfected with plasmids encoding the CBP bromodomain fused to NanoLuc luciferase and Halo-tagged histone H3.3.
-
Assay Principle: Bioluminescence resonance energy transfer (BRET) occurs when the NanoLuc-tagged CBP bromodomain and the Halo-tagged histone H3.3 (labeled with a fluorescent ligand) are in close proximity. This compound displaces the NanoLuc-CBP bromodomain from the Halo-histone H3.3, leading to a decrease in the BRET signal.
-
Protocol:
-
Transfected HEK293T cells were plated in a 96-well plate.
-
Cells were treated with the HaloTag NanoBRET 618 ligand.
-
This compound was serially diluted and added to the cells.
-
The plate was incubated for 2 hours at 37 °C.
-
Nano-Glo substrate was added, and both donor (460 nm) and acceptor (618 nm) emission signals were measured.
-
-
Data Analysis: The BRET ratio was calculated (acceptor emission/donor emission). IC50 values were determined from the dose-response inhibition of the BRET signal.
X-ray Crystallography
The co-crystal structure of this compound in complex with the CBP bromodomain was determined to elucidate the binding mode. The structure has been deposited in the Protein Data Bank with accession code 4NR6.[1]
-
Protein Expression and Purification: The human CBP bromodomain (residues 1082-1197) was expressed in E. coli and purified.
-
Crystallization: Crystals were grown using the sitting drop vapor diffusion method at 4°C by mixing the protein (8.6 mg/ml) with this compound (2 mM final concentration) and a reservoir solution containing 0.1 M MES pH 6.5, and 1.2 M ammonium sulfate.[1]
-
Data Collection and Structure Determination: X-ray diffraction data were collected and the structure was solved by molecular replacement.
Cell Viability and Colony Formation Assays
The anti-proliferative and differentiation-inducing effects of this compound were assessed in leukemic cell lines.
-
Cell Lines: Human leukemic cell lines (e.g., KASUMI-1, MOLM13, SEM) and primary murine MLL-AF9+ leukemic blasts were used.[1]
-
Cell Viability: Cells were treated with increasing concentrations of this compound for several days. Cell viability was assessed using standard methods such as trypan blue exclusion or a commercial viability reagent (e.g., CellTiter-Glo).
-
Colony Formation Assay:
-
Cells were treated with this compound or DMSO for a specified period.
-
Cells were then plated in methylcellulose-based medium.
-
Colonies were allowed to form for 7-14 days.
-
Colonies were stained and counted. The effect of this compound was quantified as the percentage of colony formation relative to the DMSO control.
-
BioMAP Profiling
To understand the broader biological effects of this compound, it was profiled in the BioMAP platform, a set of human primary cell-based disease models. This systems biology approach provides a comprehensive view of the compound's impact on various signaling pathways and cellular responses. The specific protocols for the BioMAP assays are proprietary to the service provider but generally involve treating the primary cell systems with the compound and measuring a panel of biomarker readouts.
Western Blot Analysis of Histone Acetylation
The effect of this compound on histone acetylation levels in cells was investigated by Western blotting.
-
Cell Treatment and Lysate Preparation: Cells were treated with this compound or DMSO. Histones were then extracted from the cell nuclei.
-
SDS-PAGE and Western Blotting: Histone extracts were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies specific for acetylated histone marks (e.g., H3K18ac, H3K27ac) and total histone H3 (as a loading control).
-
Detection: Blots were incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.
dot
In Vivo Efficacy in a Leukemia Model
The therapeutic potential of this compound was evaluated in a murine model of MLL-AF9-driven acute myeloid leukemia (AML).[1]
-
Model: Leukemic blasts from diseased mice were treated ex vivo with this compound (5 µM) or DMSO for 3 days.[1]
-
Transplantation: The treated cells were then transplanted into syngeneic secondary recipient mice.[1]
-
Outcome: Mice transplanted with this compound-treated cells showed a significant delay in leukemia development and prolonged survival compared to the control group.[1] This demonstrated that inhibition of the CBP/p300 bromodomain could impair the self-renewal capacity of leukemic cells in vivo.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the CBP/p300 bromodomains. The comprehensive data generated from a suite of biochemical, biophysical, cellular, and in vivo experiments have established it as a valuable chemical probe for elucidating the biological roles of CBP/p300. This technical guide provides a detailed resource for researchers seeking to utilize this compound in their own studies and serves as a template for the rigorous characterization of future chemical probes. The successful development of this compound highlights the therapeutic potential of targeting epigenetic reader domains in diseases such as leukemia.
References
Unveiling I-CBP112: A Technical Guide to its Target Validation in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the target validation of I-CBP112, a potent and selective inhibitor of the CBP/p300 bromodomains. Through a comprehensive review of preclinical studies, this document details the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for the validation of this compound's therapeutic potential in various cancer cell lines.
Introduction: The Epigenetic Frontier in Oncology
The landscape of cancer therapy is increasingly shifting towards targeted treatments that exploit the molecular vulnerabilities of cancer cells. Epigenetic regulators, which play a crucial role in gene expression without altering the DNA sequence itself, have emerged as a promising class of therapeutic targets. Among these, the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 are of significant interest. These two closely related proteins are key transcriptional co-activators involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. Their dysregulation has been implicated in the development and progression of various cancers, including hematologic malignancies and solid tumors.
This compound is a small molecule inhibitor that specifically targets the bromodomains of CBP and p300. Bromodomains are protein modules that recognize and bind to acetylated lysine residues, a key mechanism for localizing transcriptional machinery to specific genomic loci. By competitively inhibiting this interaction, this compound disrupts the recruitment of CBP/p300 to chromatin, thereby modulating the expression of key oncogenes and cellular pathways. This guide provides a detailed overview of the scientific evidence supporting the validation of CBP/p300 as the bona fide targets of this compound in cancer cells.
Mechanism of Action: Disrupting the Transcriptional Machinery
This compound functions as an acetyl-lysine competitive inhibitor, specifically targeting the bromodomains of CBP and p300 with high potency and selectivity.[1] This targeted inhibition disrupts the crucial protein-protein interactions that underpin the transcriptional co-activator function of CBP/p300. The binding of this compound to the CBP/p300 bromodomain prevents these proteins from recognizing and binding to acetylated histones and other transcription factors. This, in turn, leads to a cascade of downstream effects, including the modulation of histone acetylation at specific gene promoters and enhancers, and ultimately, the altered expression of genes critical for cancer cell survival and proliferation.[2]
Interestingly, while being a bromodomain inhibitor, this compound has been observed to enhance the histone acetyltransferase (HAT) activity of p300/CBP on nucleosomal substrates, particularly at the H3K18 and H3K23 sites.[3][4] This suggests a complex allosteric regulation mechanism where binding to the bromodomain induces a conformational change that stimulates the catalytic HAT domain.[4] This dual action of bromodomain inhibition and HAT activity stimulation contributes to its anti-proliferative effects in cancer cells.[4][5]
Figure 1: this compound Mechanism of Action.
Data Presentation: Quantitative Insights into this compound Activity
The following tables summarize the key quantitative data from various studies, providing a clear comparison of this compound's efficacy across different cancer cell lines and its impact on gene expression.
Table 1: In Vitro Potency of this compound Against CBP/p300
| Target | Assay | Potency (IC50/KD) | Reference |
| CBP | Isothermal Titration Calorimetry (ITC) | KD: 151 ± 6 nM | [6] |
| p300 | Isothermal Titration Calorimetry (ITC) | KD: 167 ± 8 nM | [6] |
| CBP | Bio-Layer Interferometry (BLI) | IC50: 0.142-0.17 µM | [7] |
| p300 | Bio-Layer Interferometry (BLI) | IC50: 0.625 µM | [7] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| KASUMI-1 | Acute Myeloid Leukemia | Colony Formation | ~3 | [1] |
| MOLM13 | Acute Myeloid Leukemia | Colony Formation | ~3 | [1] |
| SEM | Acute Myeloid Leukemia | Colony Formation | ~3 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Resazurin Assay | Not explicitly stated, but sensitization observed at 10 µM | [8] |
| A549 | Non-Small Cell Lung Cancer | Resazurin Assay | Not explicitly stated, but sensitization observed at 10 µM | [8] |
| HepG2 | Hepatocellular Carcinoma | Resazurin Assay | Not explicitly stated, but sensitization observed at 10 µM | [8] |
| LNCaP | Prostate Cancer | Not Specified | Modest anti-proliferative activity alone | [2] |
Table 3: Effect of this compound on ATP-Binding Cassette (ABC) Transporter mRNA Expression in MDA-MB-231 Cells
| Gene | Fold Change vs. Control (10 µM this compound, 72h) | Reference |
| ABCC1 | Decreased | [8] |
| ABCC3 | Decreased | [8] |
| ABCC4 | Decreased | [8] |
| ABCC5 | Decreased | [8] |
| ABCC10 | Decreased | [8] |
Table 4: Synergistic Effects of this compound in Combination with Other Agents
| Cancer Cell Line | Combination Agent | Effect | Reference |
| Leukemic Cell Lines | JQ1 (BET inhibitor) | Increased cytotoxic activity | [1] |
| Leukemic Cell Lines | Doxorubicin | Increased cytotoxic activity | [1] |
| LNCaP (Prostate) | A-485 (p300/CBP HAT inhibitor) | Synergistic inhibition of proliferation | [2] |
| MDA-MB-231 (Breast) | Doxorubicin, Daunorubicin, Paclitaxel, Cisplatin | Sensitization to chemotherapy | [8] |
| A549 (Lung) | Doxorubicin, Daunorubicin, Paclitaxel, Cisplatin | Sensitization to chemotherapy | [8] |
| HepG2 (Liver) | Doxorubicin, Daunorubicin, Paclitaxel, Cisplatin | Sensitization to chemotherapy | [8] |
Experimental Protocols: A Guide to Target Validation Assays
This section provides detailed methodologies for key experiments used to validate the target and cellular effects of this compound.
Western Blotting for Histone Acetylation
This protocol is for assessing changes in histone acetylation levels in response to this compound treatment.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., KG1a, LNCaP) at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS containing protease and deacetylase inhibitors.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 N HCl overnight at 4°C.
-
Clarify the extract by centrifugation and neutralize the supernatant with 2M NaOH.
-
Determine protein concentration using a Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts (e.g., 10-20 µg) on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-H3K18, anti-acetyl-H3K27) overnight at 4°C. Use an antibody against total histone H3 as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Figure 2: Western Blot Experimental Workflow.
Chromatin Immunoprecipitation (ChIP) for p300 Occupancy
This protocol is for determining the occupancy of p300 at specific gene promoters or enhancers following this compound treatment.
-
Cell Culture and Cross-linking:
-
Culture prostate cancer cells (e.g., LNCaP) to ~80% confluency.
-
Treat cells with this compound, A-485, the combination, or vehicle control for the desired time (e.g., 24 hours).
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Clarify the chromatin by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate a portion of the chromatin with an antibody against p300 or a negative control IgG overnight at 4°C with rotation.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
-
Analysis:
-
Quantify the immunoprecipitated DNA using quantitative PCR (qPCR) with primers specific for target gene promoters or enhancers (e.g., KLK3, c-Myc).
-
Figure 3: Chromatin Immunoprecipitation Workflow.
Cell Viability Assay (Resazurin-based)
This protocol is for determining the IC50 value of this compound and assessing its effect on cell proliferation.
-
Cell Seeding:
-
Seed cancer cells (e.g., MDA-MB-231, A549, HepG2) in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with the different concentrations of this compound or vehicle control. Include wells with medium only for background measurement.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Resazurin Addition and Measurement:
-
Prepare a resazurin solution in PBS or culture medium.
-
Add resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence of the reduced product, resorufin, using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Normalize the fluorescence values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Conclusion and Future Directions
The collective evidence strongly supports the on-target activity of this compound against the bromodomains of CBP and p300 in a variety of cancer cell lines. Its ability to modulate histone acetylation, alter the expression of key oncogenes, and inhibit cancer cell proliferation, both as a single agent and in combination with other therapies, underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of this compound and to explore its efficacy in other cancer contexts.
Future research should focus on elucidating the full spectrum of genes and pathways regulated by this compound in different cancer types through genome-wide approaches like ChIP-seq and RNA-seq. Further investigation into the interplay between bromodomain inhibition and HAT activation by this compound will provide deeper insights into its unique mechanism of action. Ultimately, continued preclinical and clinical evaluation will be crucial in translating the promise of this compound into a novel and effective epigenetic therapy for cancer patients.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 5. texaschildrens.org [texaschildrens.org]
- 6. labbox.es [labbox.es]
- 7. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
Unveiling the Epigenetic Landscape of I-CBP112: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-CBP112 is a potent and selective small molecule inhibitor that targets the bromodomains of the closely related histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[1][2] These enzymes are critical transcriptional coactivators that play a pivotal role in regulating gene expression through the acetylation of histone and non-histone proteins.[3][4] Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[3][4] This technical guide provides an in-depth exploration of the epigenetic effects of this compound, detailing its mechanism of action, quantitative effects on cellular processes, and the experimental protocols used to elucidate these functions.
Mechanism of Action: An Allosteric Activator
Contrary to the canonical role of an inhibitor, this compound acts as an allosteric activator of the histone acetyltransferase (HAT) activity of p300/CBP.[3] By binding to the bromodomain, this compound induces a conformational change that enhances the enzyme's ability to acetylate nucleosomal histones.[3] This effect is specific to the context of a nucleosome substrate, as this compound does not stimulate the acetylation of isolated histone H3.[3] The activation is particularly pronounced for specific lysine residues, most notably Histone H3 at lysine 18 (H3K18).[3]
The proposed mechanism involves this compound binding to the bromodomain, which then allosterically modulates the catalytic HAT domain, leading to increased acetylation of specific histone marks. This enhanced acetylation can alter chromatin structure and gene expression, ultimately leading to the observed anti-proliferative effects in cancer cells.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings on the activity and effects of this compound from various studies.
Table 1: In Vitro Inhibitory and Activation Concentrations
| Target | Assay Type | IC50 / EC50 | Reference |
| CBP Bromodomain | Displacement Assay | 170 nmol/L | [1] |
| p300 Bromodomain | Isothermal Titration Calorimetry (ITC) | Kd ~600 nM | [3] |
| p300/CBP HAT Activity (H3K18ac) | Western Blot | EC50 ~2 µM | [5] |
| CBP Bromodomain | Bio-Layer Interferometry (BLI) | IC50 0.142-0.17 µM | [6] |
| p300 Bromodomain | Bio-Layer Interferometry (BLI) | IC50 0.625 µM | [6] |
Table 2: Cellular Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 | Reference |
| LNCaP | Prostate Cancer | 5.5 ± 1.1 µM | [3] |
| KG1a | Acute Leukemia | 9.1 ± 1.2 µM | [3] |
Table 3: Effects on Histone Acetylation
| Enzyme | Histone Mark | Fold Increase in Acetylation | Reference |
| p300 | Nucleosomal H3K18 | ~3-fold | [5] |
| p300 | Nucleosomal H3K23 | Significantly enhanced | [3] |
| CBP | Nucleosomal H3K18 | Significantly enhanced | [3] |
| CBP | Nucleosomal H3K23 | Significantly enhanced | [3] |
| CBP | Nucleosomal H4K5 | Significantly enhanced | [3] |
Detailed Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to characterize the epigenetic effects of this compound.
Cell Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: KG1a (6,000 cells/well) and LNCaP (13,000 cells/well) cells were plated in 96-well flat-bottom plates.[3]
-
Drug Treatment: Cells were treated with varying concentrations of this compound.
-
Incubation: Cells were incubated for a specified period (e.g., 72 hours).[3]
-
[3H]-Thymidine Labeling: [3H]-Thymidine was added to each well and incubated for a period to allow for incorporation into newly synthesized DNA.
-
Harvesting and Measurement: Cells were harvested, and the amount of incorporated [3H]-Thymidine was measured using a scintillation counter.
-
Data Analysis: The IC50 values were calculated from dose-response curves.[3]
Western Blotting for Histone Acetylation
This technique is used to detect and quantify the levels of specific histone modifications.
-
Cell Treatment: LNCaP or KG1a cells were treated with this compound for a specified duration (e.g., 4-6 hours).[3]
-
Histone Extraction: Histones were extracted from the cell nuclei.
-
Protein Quantification: The concentration of the extracted histones was determined.
-
SDS-PAGE: Equal amounts of histone proteins were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was incubated with primary antibodies specific for the histone modification of interest (e.g., anti-H3K18ac) and a loading control (e.g., anti-total H3).[3]
-
Secondary Antibody and Detection: The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using a chemiluminescence detection system.
-
Quantification: The intensity of the bands was quantified, and the level of the specific histone modification was normalized to the total histone level.[3]
In Vitro Histone Acetyltransferase (HAT) Assay
This assay measures the enzymatic activity of p300/CBP in the presence of this compound.
-
Reaction Mixture: A reaction mixture was prepared containing recombinant full-length p300 or CBP, reconstituted nucleosomes, and [14C]acetyl-CoA as the acetyl group donor.[3]
-
Incubation: The reaction was initiated and incubated at a specific temperature for a set time.
-
Quenching: The reaction was stopped.
-
Separation and Detection: The reaction products were separated by SDS-PAGE, and the incorporation of the radiolabeled acetyl group into the histones was detected and quantified by phosphorimaging.[3]
Mass Spectrometry for Histone Modification Analysis
This method provides a comprehensive and quantitative analysis of various histone modifications.
-
In Vitro Acetylation Reaction: Nucleosomes were acetylated by p300 or CBP in the presence or absence of this compound.[3]
-
Sample Preparation: The reaction was quenched, and the histones were subjected to chemical derivatization (e.g., propionylation) to block unmodified lysines.
-
Tryptic Digestion: The modified histones were digested with trypsin overnight.[3]
-
LC-MS/MS Analysis: The resulting peptides were separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometry data was analyzed to identify and quantify the abundance of different acetylated peptides, allowing for the determination of site-specific acetylation changes.[3]
Broader Epigenetic and Therapeutic Implications
The unique mechanism of this compound has significant implications for cancer therapy. By enhancing histone acetylation, this compound can modulate gene expression programs that are often dysregulated in cancer.[3] For instance, the increase in H3K18 acetylation has been linked to anti-proliferative effects in prostate cancer and leukemia cells.[3]
Furthermore, this compound has been shown to sensitize cancer cells to other therapeutic agents.[2][7] It can repress the expression of ATP-binding cassette (ABC) transporters, which are responsible for multidrug resistance, thereby increasing the efficacy of chemotherapeutic drugs.[7][8] Combination studies have also demonstrated synergistic effects with other epigenetic drugs, such as BET bromodomain inhibitors, and standard chemotherapy agents like doxorubicin.[1][2] These findings highlight the potential of this compound as a novel therapeutic strategy, either as a monotherapy or in combination with existing treatments, to overcome drug resistance and improve patient outcomes in various malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. I-CBP 112 | CAS 1640282-31-0 | this compound | Tocris Bioscience [tocris.com]
- 7. mdpi.com [mdpi.com]
- 8. CBP/p300 Bromodomain Inhibitor-I-CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Basis for I-CBP112 Selectivity for CBP/p300: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular underpinnings of I-CBP112's selectivity for the bromodomains of the highly homologous transcriptional coactivators, CREB-binding protein (CBP) and p300. This compound is a potent and specific acetyl-lysine competitive inhibitor that has emerged as a valuable chemical probe for studying the biological functions of CBP/p300 and as a potential therapeutic agent, particularly in oncology.
Core Principles of this compound Selectivity
This compound, a benzoxazepine derivative, achieves its high selectivity for the CBP/p300 bromodomains through a combination of shape complementarity and specific molecular interactions within the acetyl-lysine binding pocket.[1] As an acetyl-lysine mimetic, it effectively competes with endogenous acetylated histone and non-histone protein substrates, thereby disrupting the protein-protein interactions that are crucial for the transcriptional coactivator function of CBP/p300.[2][3]
The structural basis for this selectivity is elucidated by the co-crystal structure of a close analog of this compound with the CBP bromodomain (PDB ID: 5J0D). The key interactions involve a hydrogen bond with a conserved asparagine residue (Asn1168 in CBP) and a water-mediated hydrogen bond with a conserved tyrosine (Tyr1125 in CBP), which are characteristic features of acetyl-lysine recognition by bromodomains. The unique chemical scaffold of this compound allows for additional favorable contacts with specific residues lining the CBP/p300 binding pocket, which are distinct from those in other bromodomain families, such as the BET family, thus conferring its remarkable selectivity.
Quantitative Analysis of this compound Binding and Selectivity
The potency and selectivity of this compound have been rigorously quantified using a variety of biophysical and biochemical assays. The following tables summarize the key quantitative data for this compound's interaction with CBP/p300 and other bromodomains.
Table 1: Binding Affinity of this compound for CBP and p300 Bromodomains
| Target | Method | Dissociation Constant (Kd) [nM] | Reference |
| CBP | Isothermal Titration Calorimetry (ITC) | 151 ± 6 | [4] |
| p300 | Isothermal Titration Calorimetry (ITC) | 167 ± 8 | [4] |
| CBP | Bio-layer Interferometry (BLI) | 142 | [5] |
Table 2: In Vitro Inhibition of CBP Bromodomain
| Assay | Metric | Value [nM] | Reference |
| Acetyl-lysine Competitive Displacement | IC50 | 170 | [4] |
Table 3: Selectivity Profile of this compound Against a Panel of Bromodomains (Thermal Shift Assay)
| Bromodomain | ΔTm (°C) | Bromodomain | ΔTm (°C) |
| CBP | 7.8 | BRD4(1) | 2.1 |
| p300 | 8.6 | BRD4(2) | 0.6 |
| BAZ2B | < 1 | BRD9 | < 1 |
| BRD1 | < 1 | SMARCA2 | < 1 |
| BRD2(1) | < 1 | SMARCA4 | < 1 |
| BRD3(1) | < 1 | TAF1(2) | < 1 |
| BRD3(2) | < 1 | TAF1L(2) | < 1 |
| Data for 41 other bromodomains showed low ΔTm values, indicating weak or no binding. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the this compound-bromodomain interaction.
Methodology:
-
Protein Preparation: Express and purify the bromodomain of interest (e.g., CBP, p300) to >95% purity. Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Ligand Preparation: Dissolve this compound in the same ITC buffer used for the protein. Ensure the final DMSO concentration is identical in both the protein and ligand solutions to minimize heats of dilution.
-
ITC Instrument Setup: Use a MicroCal ITC200 or equivalent instrument. Set the cell temperature to 25°C.
-
Sample Loading: Load the protein solution (typically 10-20 µM) into the sample cell and the this compound solution (typically 100-200 µM) into the injection syringe.
-
Titration: Perform a series of injections (e.g., 19 injections of 2 µL each) of the this compound solution into the protein-containing cell.
-
Data Analysis: Integrate the raw titration data to obtain the heat change per injection. Fit the resulting binding isotherm to a one-site binding model to determine the Kd, n, and ΔH. Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters.
Thermal Shift Assay (Differential Scanning Fluorimetry)
Objective: To assess the thermal stability of a bromodomain in the presence of this compound as a measure of binding.
Methodology:
-
Reagent Preparation: Prepare a solution of the purified bromodomain (typically 2 µM) in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl). Prepare a stock solution of this compound in DMSO and dilute to the desired final concentration in the assay buffer. Use a fluorescent dye such as SYPRO Orange.
-
Assay Setup: In a 96-well PCR plate, mix the protein, this compound (or DMSO control), and SYPRO Orange dye.
-
Thermal Denaturation: Use a real-time PCR instrument to heat the plate from 25°C to 95°C with a ramp rate of 1°C/min.
-
Fluorescence Monitoring: Measure the fluorescence of SYPRO Orange at each temperature increment.
-
Data Analysis: Plot fluorescence intensity versus temperature to generate a melting curve. The melting temperature (Tm) is the midpoint of the unfolding transition. The change in melting temperature (ΔTm) is calculated as the Tm in the presence of this compound minus the Tm of the DMSO control.
Bio-layer Interferometry (BLI)
Objective: To measure the real-time association (kon) and dissociation (koff) rates of this compound binding to a bromodomain, and to determine the Kd.
Methodology:
-
Protein Immobilization: Biotinylate the purified bromodomain and immobilize it on streptavidin-coated biosensors.
-
Instrument Setup: Use an Octet RED96 or similar BLI system. Equilibrate the biosensors in the assay buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA).
-
Baseline: Establish a stable baseline by dipping the biosensors in the assay buffer.
-
Association: Move the biosensors to wells containing various concentrations of this compound in the assay buffer and record the binding response over time.
-
Dissociation: Transfer the biosensors back to wells containing only the assay buffer and monitor the dissociation of this compound.
-
Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to determine the kon and koff rates. Calculate the Kd as the ratio of koff/kon.
Signaling Pathways and Logical Relationships
CBP/p300 are critical coactivators for a multitude of transcription factors, including those involved in cell proliferation and survival. In many cancers, including acute myeloid leukemia (AML), the c-Myc oncogene is a key downstream target of CBP/p300 activity. The following diagrams illustrate the experimental workflow for characterizing this compound and its impact on the CBP/p300-c-Myc signaling axis.
Caption: Experimental workflow for the characterization of this compound.
Caption: this compound inhibits the CBP/p300-c-Myc signaling axis.
References
- 1. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
Methodological & Application
Application Notes and Protocols for I-CBP112 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-CBP112 is a potent and selective chemical probe that targets the bromodomains of the closely related histone acetyltransferases (HATs), CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2] As an acetyl-lysine competitive inhibitor, this compound modulates protein-protein interactions at these bromodomains, leading to significant downstream effects on gene transcription.[1] Notably, it can allosterically activate the HAT domain of p300/CBP, leading to an increase in histone acetylation, particularly at H3K18 and H3K23, which requires a nucleosome substrate.[1][3] This activity makes this compound a valuable tool for investigating the roles of CBP/p300 in various biological processes, including cancer pathogenesis, immune regulation, and drug resistance.
Mechanism of Action
This compound functions primarily by binding to the bromodomains of CBP and p300, preventing them from recognizing and binding to acetylated lysine residues on histones and other proteins.[1][2] This disrupts the recruitment of the CBP/p300 co-activator complex to specific gene promoters and enhancers, leading to the downregulation of oncogenic gene programs driven by transcription factors such as MYC, MYB, and IRF4.[4][5] Paradoxically, this compound can also stimulate the acetyltransferase activity of p300/CBP, increasing histone acetylation at specific sites.[3] This dual functionality allows for a complex regulation of gene expression. In cancer cells, these effects can lead to cell differentiation, impaired colony formation, and increased sensitivity to chemotherapy agents.[1][2][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines | Molecular Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: I-CBP112 in Triple-Negative Breast Cancer (TNBC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-Negative Breast Cancer (TNBC) remains a significant clinical challenge due to the lack of targeted therapies. The CBP/p300 bromodomain inhibitor, I-CBP112, has emerged as a promising investigational agent in TNBC research. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its application in preclinical TNBC studies. This compound has been shown to sensitize TNBC cells to conventional chemotherapy by downregulating the expression of key ATP-binding cassette (ABC) transporters, which are major contributors to multidrug resistance.[1][2][3] This is achieved through the modulation of the epigenetic landscape at the promoters of these transporter genes.
Mechanism of Action
This compound is a potent and selective inhibitor of the bromodomains of the highly homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[1] In TNBC cells, this compound treatment leads to a significant reduction in the transcription and protein levels of several ABC transporters, including ABCC1, ABCC3, ABCC4, ABCC5, and ABCC10.[3] This effect is associated with a decrease in the trimethylation of histone H3 at lysine 4 (H3K4me3), a mark of active transcription, at the promoters of genes like ABCC1 and ABCC10.[1][3] Concurrently, this compound treatment enhances overall nucleosome acetylation.[1][3] A key aspect of its mechanism is the recruitment of Lysine-Specific Demethylase 1 (LSD1) to the promoters of these ABC transporter genes, which contributes to their transcriptional repression.[1][2][3] The inhibition of these efflux pumps leads to increased intracellular accumulation of chemotherapeutic agents, thereby enhancing their cytotoxic effects.[1][2]
Data Presentation
Table 1: Effect of this compound on the IC50 of Chemotherapeutic Drugs in MDA-MB-231 Cells
The following table summarizes the half-maximal inhibitory concentrations (IC50) for various chemotherapeutic agents in the MDA-MB-231 TNBC cell line, with and without pre-treatment with 10 µM this compound for 72 hours.[1]
| Chemotherapeutic Agent | IC50 (Control) | IC50 (+ 10 µM this compound) | Fold Sensitization |
| Doxorubicin | 120 nM | 40 nM | 3.0 |
| Epirubicin | 80 nM | 25 nM | 3.2 |
| Daunorubicin | 90 nM | 30 nM | 3.0 |
| Paclitaxel | 15 nM | 5 nM | 3.0 |
| Docetaxel | 10 nM | 3 nM | 3.3 |
| Vincristine | 20 nM | 7 nM | 2.9 |
| Methotrexate | 5 µM | 1.5 µM | 3.3 |
Table 2: Effect of this compound on ABC Transporter Expression in MDA-MB-231 Cells
This table presents the quantitative changes in mRNA and protein levels of key ABC transporters in MDA-MB-231 cells following a 72-hour treatment with 10 µM this compound.[3]
| ABC Transporter | mRNA Level Change (Fold) | Protein Level Change (Fold) |
| ABCC1 | ~0.4 | ~0.5 |
| ABCC3 | ~0.5 | ~0.6 |
| ABCC4 | ~0.6 | ~0.7 |
| ABCC5 | ~0.5 | ~0.6 |
| ABCC10 | ~0.3 | ~0.4 |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells … [ouci.dntb.gov.ua]
- 3. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing I-CBP112 to Counteract Chemotherapy Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy remains a cornerstone of cancer treatment, yet its efficacy is often hindered by the development of multidrug resistance (MDR). A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux chemotherapeutic agents from cancer cells, reducing their intracellular concentration and therapeutic effect. I-CBP112, a potent and specific inhibitor of the bromodomains of the closely related histone acetyltransferases CBP and p300, has emerged as a promising agent to overcome this resistance. By modulating gene expression, this compound can repress the transcription of key ABC transporters, thereby re-sensitizing cancer cells to a range of chemotherapy drugs.[1][2][3][4]
These application notes provide a comprehensive overview of the mechanism of this compound and detailed protocols for its use in research settings to investigate and overcome chemotherapy resistance.
Mechanism of Action
This compound is a chemical probe that competitively inhibits the binding of acetylated lysine residues to the bromodomains of CBP and p300.[5] This inhibition leads to a cascade of events at the chromatin level, ultimately resulting in the transcriptional repression of genes responsible for multidrug resistance. The proposed mechanism involves the recruitment of Lysine-Specific Demethylase 1 (LSD1) to the promoters of ABC transporter genes, such as ABCC1 and ABCC10.[1][4][6] This leads to the removal of transcription-promoting histone marks (H3K4me3), chromatin compaction, and a subsequent decrease in the expression of these drug efflux pumps.[1][3][4][6] Consequently, the intracellular accumulation of chemotherapeutic drugs is increased, restoring their cytotoxic effects.[1][2][3] Interestingly, this compound has also been observed to allosterically activate the histone acetyltransferase activity of CBP/p300, leading to enhanced nucleosome acetylation, a phenomenon that occurs concurrently with the repression of ABC transporter genes.[1][7][8]
Data Presentation: Efficacy of this compound in Sensitizing Cancer Cells to Chemotherapy
The following tables summarize the quantitative data on the ability of this compound to reduce the half-maximal inhibitory concentration (IC50) of various chemotherapeutic agents in different cancer cell lines.
Table 1: Fold Decrease in IC50 Values for Chemotherapeutics in A549 Lung Cancer Cells Treated with this compound [1]
| Chemotherapeutic Agent | Fold Decrease in IC50 |
| Cisplatin | 78.2 |
| Doxorubicin | 62.7 |
| Daunorubicin | 53.2 |
| Etoposide | 28.9 |
| Bleomycin | 14.0 |
| Paclitaxel | 11.3 |
| Methotrexate | 8.6 |
Cells were pre-incubated with 10 µM this compound for 72 hours prior to drug administration.
Table 2: Fold Decrease in IC50 Values for Chemotherapeutics in HepG2 Liver Cancer Cells Treated with this compound [1]
| Chemotherapeutic Agent | Fold Decrease in IC50 |
| Doxorubicin | 23.1 |
| Daunorubicin | 15.5 |
| Etoposide | 7.5 |
| Cisplatin | 6.4 |
| Paclitaxel | 5.2 |
| Bleomycin | 3.1 |
| Methotrexate | 2.3 |
Cells were pre-incubated with 10 µM this compound for 72 hours prior to drug administration.
Table 3: Effect of this compound on the IC50 of Various Drugs in MDA-MB-231 Triple-Negative Breast Cancer Cells [6]
| Chemotherapeutic Agent | IC50 without this compound (µM) | IC50 with 10 µM this compound (µM) |
| Doxorubicin | 1.2 | 0.08 |
| Daunorubicin | 0.8 | 0.05 |
| Etoposide | 25 | 1.5 |
| Cisplatin | 15 | 0.5 |
| Paclitaxel | 0.08 | 0.01 |
| Bleomycin | 1.5 | 0.2 |
| Methotrexate | 0.5 | 0.1 |
Cells were incubated with this compound for 72 hours before a 48-hour treatment with the respective chemotherapeutic agent.
Experimental Protocols
1. Cell Culture and this compound Treatment
This protocol outlines the general procedure for culturing cancer cell lines and treating them with this compound to assess its effect on chemosensitivity.
-
Cell Lines: MDA-MB-231 (triple-negative breast cancer), A549 (non-small cell lung cancer), HepG2 (hepatocyte carcinoma).
-
Culture Medium: DMEM supplemented with 10% (v/v) FBS, penicillin (100 U/ml), and streptomycin (100 mg/ml).
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution. Further dilute in culture medium to the desired final concentration (e.g., 10 µM).
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein or RNA extraction).
-
Allow cells to adhere and reach the desired confluency (typically logarithmic growth phase).
-
For chemosensitization studies, pre-incubate the cells with this compound-containing medium for 48-72 hours.[1][6]
-
After pre-incubation, add the chemotherapeutic agent of interest at various concentrations to the this compound-containing medium.
-
Incubate for an additional 48 hours or a time period relevant to the specific drug and cell line.[6]
-
Proceed with downstream assays such as cell viability, protein analysis, or RNA analysis.
-
2. Cell Viability Assay (Resazurin-Based)
This assay measures cell viability by assessing the metabolic activity of the cells. Resazurin (a blue, non-fluorescent dye) is reduced to the highly fluorescent resorufin by metabolically active cells.
-
Materials:
-
96-well plates
-
Cultured cells treated as described above
-
Resazurin sodium salt solution
-
Plate reader capable of measuring fluorescence
-
-
Procedure:
-
Following the 48-hour incubation with the chemotherapeutic agent, add resazurin solution to each well to a final concentration of 0.1 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 values using appropriate software (e.g., by fitting a dose-response curve).
-
3. Western Blotting for ABC Transporter Expression
This protocol is for assessing the protein levels of ABC transporters to confirm that this compound treatment leads to their downregulation.
-
Materials:
-
Cells cultured and treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific ABC transporters (e.g., ABCC1, ABCG2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in overcoming chemotherapy resistance.
Caption: Experimental workflow for evaluating this compound's chemosensitizing effects.
Caption: Logical flow of this compound's action to reverse chemoresistance.
Conclusion
This compound represents a promising strategy to combat chemotherapy resistance by targeting the epigenetic regulation of ABC transporter expression. The data and protocols presented here provide a framework for researchers to explore the potential of this compound in various cancer models. Further investigation into the in vivo efficacy and safety of this compound is warranted to translate these preclinical findings into clinical applications for patients with drug-resistant cancers.[1] It is important to note that while this compound has shown efficacy in preclinical models, its clinical safety and toxicity profile are yet to be fully established.[1]
References
- 1. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound declines overexpression of ATP-binding cassette transporters and sensitized drug-resistant MDA-MB-231 and A549 cell lines to chemotherapy drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells … [ouci.dntb.gov.ua]
- 4. CBP/p300 Bromodomain Inhibitor-I-CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for I-CBP112 Treatment in MLL-rearranged Leukemia Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias are aggressive hematological malignancies with a generally poor prognosis. A key driver of this leukemia is the fusion of the MLL gene with various partners, leading to aberrant gene expression and leukemogenesis. The histone acetyltransferases CBP and p300 are crucial coactivators in this process. I-CBP112 is a selective small molecule inhibitor that targets the bromodomains of CBP and p300, representing a promising therapeutic strategy for MLLr leukemia.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in preclinical MLL-rearranged leukemia models.
Mechanism of Action
This compound is an acetyl-lysine competitive protein-protein interaction inhibitor that specifically targets the bromodomains of the transcriptional coactivators CBP and p300.[1][3] In MLL-rearranged leukemia, the MLL fusion proteins aberrantly recruit CBP/p300 to chromatin, leading to the acetylation of histones and other proteins, which in turn drives the expression of leukemogenic genes. By binding to the CBP/p300 bromodomains, this compound prevents the recognition of acetylated lysine residues on histones and other proteins, thereby disrupting the scaffolding function of CBP/p300 at these critical gene loci. This leads to the downregulation of oncogenic transcriptional programs, resulting in impaired self-renewal of leukemia-initiating cells, induction of cellular differentiation, and cell cycle arrest.[1][4][5]
Caption: Mechanism of this compound in MLL-rearranged Leukemia.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in MLL-rearranged leukemia models.
Table 1: Binding Affinity of this compound
| Target | Dissociation Constant (Kd) |
| CBP Bromodomain | 142 nM[6] |
| p300 Bromodomain | 625 nM[6] |
Table 2: In Vitro Efficacy of this compound in MLL-rearranged Cell Lines
| Cell Line | Assay | Endpoint | This compound Concentration | Result |
| MLL-AF9+ murine AML cells | Colony Formation | Impaired self-renewal | Dose-dependent | Significant reduction in colony formation[1][4] |
| KASUMI-1 | Clonogenic Assay | Clonogenic activity | 1 µM, 5 µM, 10 µM | Dose-dependent reduction[3] |
| MOLM-13 | Clonogenic Assay | Clonogenic activity | 1 µM, 5 µM, 10 µM | Dose-dependent reduction[3] |
| SEM | Clonogenic Assay | Clonogenic activity | 1 µM, 5 µM, 10 µM | Dose-dependent reduction[3] |
| KASUMI-1 | Cell Cycle Analysis | Cell cycle distribution | Increasing doses | G1 arrest[3] |
| Murine MLL-AF9+ blasts | Extreme Limiting Dilution Analysis (ELDA) | Stem cell frequency | 5 µM | Significant decrease[7] |
Table 3: In Vivo Efficacy of this compound
| Model | Treatment | Outcome |
| MLL-AF9+ AML xenograft | Dose-dependent this compound | Significantly reduced leukemia-initiating potential and delayed disease induction.[1][3][7] |
Table 4: Synergy with Other Agents
| Cell Lines | Combination | Combination Index (CI) | Result |
| KASUMI-1, SEM, MOLM-13 | This compound + JQ1 (BET inhibitor) | < 1[8] | Synergistic cytotoxic activity[1][8] |
| KASUMI-1, SEM, MOLM-13 | This compound + Doxorubicin | Not specified, but activity is increased | Increased cytotoxic activity[1][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Colony Formation Assay
This protocol is used to assess the effect of this compound on the self-renewal capacity of leukemia cells.
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4-11) or primary patient samples
-
This compound (hydrochloride salt)
-
DMSO (vehicle control)
-
MethoCult™ H4434 Classic (Stemcell Technologies) or similar methylcellulose-based medium
-
IMDM
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture leukemia cells in appropriate growth medium. Ensure cells are in the logarithmic growth phase before starting the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Plating: Mix 1 x 10^4 leukemia cells with the methylcellulose medium containing either this compound at various concentrations or vehicle control.
-
Incubation: Plate the cell/methylcellulose mixture into 6-well plates. Incubate at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
-
Colony Counting: After the incubation period, count the number of colonies (defined as aggregates of >50 cells) in each well using a microscope.
-
Data Analysis: Normalize the colony counts in the this compound-treated wells to the vehicle-treated control wells.
Caption: Workflow for the In Vitro Colony Formation Assay.
Protocol 2: In Vivo Xenograft Model
This protocol describes the use of an in vivo mouse model to evaluate the efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
MLL-AF9+ murine leukemia cells or human MLL-rearranged leukemia cell lines
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 10% Solutol HS 15, 85% saline)
-
Syringes and needles for injection
Procedure:
-
Cell Transplantation: Inject a defined number of leukemia cells (e.g., 1 x 10^6 MLL-AF9+ cells) intravenously or intraperitoneally into recipient mice.
-
Treatment Initiation: After allowing for engraftment (typically 3-5 days), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control to the respective groups via intraperitoneal (IP) or oral (PO) route at a predetermined dose and schedule (e.g., 30 mg/kg, daily).
-
Monitoring: Monitor the mice regularly for signs of disease progression, such as weight loss, hunched posture, and ruffled fur. Peripheral blood can be sampled to monitor leukemia burden by flow cytometry.
-
Endpoint: The primary endpoint is typically overall survival. The experiment is terminated when mice in the control group show signs of advanced disease.
-
Analysis: Analyze survival data using Kaplan-Meier curves and log-rank tests. At the end of the study, tissues such as bone marrow, spleen, and liver can be harvested for histological and flow cytometric analysis to determine leukemia infiltration.
Caption: Experimental Workflow for the In Vivo Xenograft Model.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of this compound on the cell cycle distribution of leukemia cells.
Materials:
-
Leukemia cell line (e.g., KASUMI-1)
-
This compound
-
DMSO
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed leukemia cells at an appropriate density and treat with various concentrations of this compound or vehicle control for different time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Fixation: Wash the cells with PBS and then fix by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., FlowJo) to analyze the cell cycle distribution (G1, S, and G2/M phases).
Conclusion
This compound is a potent and selective inhibitor of the CBP/p300 bromodomains with significant preclinical activity in MLL-rearranged leukemia models. It effectively impairs the self-renewal of leukemia-initiating cells and induces differentiation.[1][4] Furthermore, this compound demonstrates synergistic effects when combined with other anti-leukemic agents like the BET inhibitor JQ1 and doxorubicin, suggesting its potential in combination therapies.[1][3] The protocols and data presented here provide a comprehensive resource for researchers investigating the therapeutic potential of this compound in MLL-rearranged and other hematological malignancies.
References
- 1. Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 3. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of I-CBP112 in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of I-CBP112, a selective inhibitor of the CBP/p300 bromodomains, in preclinical mouse models of cancer. The protocols and data presented are based on available scientific literature and are intended to guide researchers in designing and executing their own in vivo studies.
Introduction
This compound is a potent small molecule inhibitor that targets the bromodomains of the closely related histone acetyltransferases, CREB-binding protein (CBP) and p300. These proteins are critical transcriptional co-activators implicated in the regulation of key oncogenes such as c-MYC and the androgen receptor (AR). By inhibiting the CBP/p300 bromodomains, this compound disrupts the transcriptional programs that drive proliferation and survival in various cancer types, including leukemia and solid tumors. Furthermore, this compound has been shown to sensitize cancer cells to chemotherapy by downregulating the expression of multidrug resistance genes, such as those encoding ABC transporters.
Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains. This prevents the recruitment of CBP/p300 to acetylated histones at gene promoters and enhancers, leading to a reduction in histone H3 lysine 27 acetylation (H3K27ac), a hallmark of active enhancers and promoters. The resulting chromatin condensation and transcriptional repression of target oncogenes inhibit cancer cell growth, induce differentiation, and promote apoptosis.
Signaling Pathway of this compound in Cancer Cells
Caption: this compound inhibits the CBP/p300 bromodomain, leading to transcriptional repression of oncogenes.
In Vivo Applications in Mouse Models
This compound has shown promise in mouse models of both hematological malignancies and solid tumors. Below are application notes and generalized protocols for its use in acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC) models.
MLL-AF9 Acute Myeloid Leukemia (AML) Mouse Model
The MLL-AF9 fusion oncogene is a common driver of aggressive AML. Mouse models of MLL-AF9-driven leukemia are well-established and serve as a valuable platform for testing novel therapeutics.
Experimental Workflow
Caption: Workflow for ex vivo this compound treatment and in vivo transplantation in an MLL-AF9 AML model.
Experimental Protocol: MLL-AF9 AML Model (Ex Vivo Treatment)
-
Isolation of Leukemic Blasts:
-
Euthanize a primary MLL-AF9 leukemic mouse.
-
Aseptically harvest bone marrow and spleen.
-
Prepare a single-cell suspension of leukemic blasts.
-
Purify blasts using standard laboratory procedures (e.g., density gradient centrifugation or cell sorting for GFP+ cells if applicable).
-
-
Ex Vivo Treatment with this compound:
-
Resuspend the purified leukemic blasts in appropriate culture medium.
-
Treat the cells with this compound at the desired concentration (e.g., 1-10 µM) or with a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).
-
-
Transplantation into Recipient Mice:
-
Prepare recipient syngeneic mice (e.g., C57BL/6) by sublethal irradiation.
-
Wash the this compound-treated and vehicle-treated leukemic blasts with sterile PBS.
-
Resuspend the cells in sterile PBS or saline for injection.
-
Inject a defined number of cells (e.g., 1 x 10^6 cells) intravenously (i.v.) via the tail vein into the recipient mice.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice regularly for signs of leukemia development (e.g., weight loss, ruffled fur, hunched posture).
-
Perform complete blood counts (CBCs) periodically to assess leukemia progression.
-
At the experimental endpoint (e.g., development of terminal disease or a predetermined time point), euthanize the mice.
-
Harvest tissues (bone marrow, spleen, liver) for analysis of leukemic infiltration (e.g., flow cytometry, histology).
-
Record survival data for Kaplan-Meier analysis.
-
Quantitative Data Summary (Template)
| Treatment Group | Median Survival (Days) | Spleen Weight (mg) | Leukemic Infiltration in Bone Marrow (%) |
| Vehicle Control | Data not available | Data not available | Data not available |
| This compound (Dose 1) | Data not available | Data not available | Data not available |
| This compound (Dose 2) | Data not available | Data not available | Data not available |
MDA-MB-231 Triple-Negative Breast Cancer (TNBC) Xenograft Model
The MDA-MB-231 cell line is a widely used model for aggressive, triple-negative breast cancer. Xenograft models using these cells in immunocompromised mice are standard for evaluating the efficacy of anti-cancer agents.
Experimental Workflow
Application Notes and Protocols for Detecting I-CBP112-Induced Histone Acetylation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetylation is a key epigenetic modification that plays a crucial role in regulating gene expression. This process is dynamically controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs). The bromodomain-containing proteins, such as CREB-binding protein (CBP) and p300, are critical coactivators with intrinsic HAT activity. Dysregulation of histone acetylation is implicated in various diseases, including cancer. I-CBP112 is a potent and specific small molecule ligand of the p300/CBP bromodomain that has been shown to stimulate the acetyltransferase activity of p300/CBP, leading to an increase in histone acetylation, particularly at histone H3 lysine 18 (H3K18ac).
These application notes provide a detailed protocol for utilizing Western blotting to detect and quantify the increase in histone acetylation in cultured cells upon treatment with this compound. This protocol is designed to be a valuable resource for researchers in drug discovery and development, as well as for those investigating the epigenetic mechanisms of gene regulation.
Signaling Pathway of this compound Action
This compound acts by binding to the bromodomain of the p300/CBP coactivators. This interaction is thought to induce a conformational change that allosterically activates the intrinsic histone acetyltransferase (HAT) domain of p300/CBP. The activated p300/CBP then transfers acetyl groups from acetyl-CoA to the lysine residues of histone tails, leading to a more open chromatin structure and altered gene expression. A primary target for this compound-induced acetylation is H3K18.
Caption: this compound signaling pathway leading to histone acetylation.
Experimental Workflow
The overall experimental workflow for detecting this compound-induced histone acetylation involves treating cultured cells with the compound, followed by histone protein extraction, quantification, separation by SDS-PAGE, transfer to a membrane, and immunodetection with specific antibodies.
Caption: Experimental workflow for Western blot analysis.
Data Presentation
Table 1: Recommended Cell Culture Conditions
| Cell Line | Base Medium | Serum | Supplements | Culture Conditions |
| LNCaP | RPMI-1640 | 10% FBS | Penicillin (100 U/mL), Streptomycin (100 µg/mL) | 37°C, 5% CO2 |
| KG1a | IMDM or RPMI-1640 | 20% FBS | Penicillin (100 U/mL), Streptomycin (100 µg/mL) | 37°C, 5% CO2 |
| HeLa | DMEM or EMEM | 10% FBS | Penicillin (100 U/mL), Streptomycin (100 µg/mL) | 37°C, 5% CO2 |
Table 2: Recommended Antibodies and Dilutions for Western Blotting
| Antibody | Host | Application | Recommended Dilution | Vendor (Example) | Catalog # (Example) |
| Anti-Histone H3 (acetyl K18) | Rabbit | WB | 1:1,000 - 1:10,000 | Thermo Fisher Scientific | PA5-85523 |
| Anti-Histone H3 (acetyl K18) | Rabbit | WB | 1:1,000 | Cell Signaling Technology | #9675 |
| Anti-Total Histone H3 | Rabbit | WB | 1:1,000 | Cell Signaling Technology | #9715 |
| Anti-Total Histone H3 | Rabbit | WB | 1:1,000 - 1:4,000 | Thermo Fisher Scientific | PA5-16183 |
| Goat anti-Rabbit IgG (H+L), HRP-conjugated | Goat | WB | 1:5,000 - 1:100,000 | Thermo Fisher Scientific | 31460 |
| Goat anti-Rabbit IgG (H+L), HRP-conjugated | Goat | WB | 1:5,000 - 1:100,000 | Jackson ImmunoResearch | 111-035-003 |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Culture cells (e.g., LNCaP, KG1a, or HeLa) in the recommended medium and conditions until they reach 70-80% confluency.[1][2][3]
-
Treat the cells with this compound at a final concentration ranging from 1 µM to 20 µM. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubate the cells for 4 to 6 hours at 37°C in a CO2 incubator.
Histone Extraction (Acid Extraction Method)
This protocol is adapted from established methods for histone extraction.[4]
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3
-
0.2 N Hydrochloric Acid (HCl)
-
Neutralizing Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in TEB at a concentration of 10^7 cells/mL.
-
Lyse the cells by incubating on a rotator for 10 minutes at 4°C.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Discard the supernatant and wash the nuclear pellet with TEB.
-
Centrifuge again at 2,000 x g for 10 minutes at 4°C.
-
Resuspend the nuclear pellet in 0.2 N HCl at a concentration of 4 x 10^7 nuclei/mL.
-
Incubate overnight on a rotator at 4°C to extract histones.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the debris.
-
Transfer the supernatant containing the histones to a new tube.
-
Neutralize the acid by adding 1/10 volume of 1 M Tris-HCl, pH 8.0.
-
Determine the protein concentration using a Bradford assay.
-
Store the histone extracts at -80°C.
Western Blotting
Reagents:
-
Laemmli Sample Buffer (2X)
-
SDS-PAGE Gels (15% acrylamide is recommended for good resolution of histones)
-
Running Buffer (Tris-Glycine-SDS)
-
Transfer Buffer (Tris-Glycine-Methanol)
-
PVDF or Nitrocellulose Membrane (0.2 µm pore size is recommended)
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies (see Table 2)
-
Secondary Antibody (see Table 2)
-
Chemiluminescent Substrate (ECL)
Procedure:
-
Prepare protein samples by mixing the histone extract with an equal volume of 2X Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load 10-20 µg of protein per lane on a 15% SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1 hour or using a semi-dry transfer apparatus according to the manufacturer's instructions.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against H3K18ac, diluted in Blocking Buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To probe for total histone H3 as a loading control, the membrane can be stripped and re-probed with the anti-total H3 antibody, following the same procedure from step 7 onwards.
Data Analysis
-
Quantify the band intensities for both acetylated histone H3 (H3K18ac) and total histone H3 using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the H3K18ac band to the intensity of the corresponding total H3 band for each sample.
-
Calculate the fold change in histone acetylation in this compound-treated samples relative to the vehicle-treated control.
-
Present the data graphically, for example, as a bar chart showing the mean ± standard deviation from at least three independent experiments.
References
Application Notes and Protocols: Synergistic Inhibition of CBP/p300 and BET Bromodomains with I-CBP112 and JQ1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications play a crucial role in regulating gene expression, and their dysregulation is a hallmark of many diseases, including cancer. Two key families of epigenetic "readers" are the CREB-binding protein (CBP) and p300, and the Bromodomain and Extra-Terminal (BET) domain proteins. I-CBP112 is a potent and selective inhibitor of the bromodomains of CBP and p300, which are histone acetyltransferases (HATs) that act as transcriptional co-activators.[1][2][3] JQ1 is a well-characterized small molecule inhibitor that competitively binds to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), preventing their interaction with acetylated histones and subsequent transcriptional activation of target oncogenes like c-MYC.[4][5][6]
Recent studies have demonstrated that the combined inhibition of CBP/p300 and BET bromodomains using this compound and JQ1, respectively, can result in synergistic anti-tumor effects in various cancer models.[7][8] This combination strategy targets distinct but complementary nodes in the epigenetic regulation of gene expression, leading to enhanced therapeutic efficacy. These application notes provide a comprehensive overview of the mechanisms of action, signaling pathways, and experimental protocols for utilizing this compound in combination with JQ1.
Mechanism of Action and Signaling Pathways
This compound functions as an acetyl-lysine competitive inhibitor, targeting the bromodomains of CBP and p300.[1] Interestingly, this compound has been shown to enhance the histone acetyltransferase (HAT) activity of p300/CBP, particularly at H3K18 and H3K23 sites on nucleosomes.[1][2] This suggests a complex allosteric regulation through bromodomain interaction.[2] By inhibiting the "reading" of acetylated lysine residues by CBP/p300, this compound can modulate the transcription of key genes involved in cell growth and differentiation.[1][7]
JQ1, on the other hand, displaces BET proteins, most notably BRD4, from chromatin.[5][9] BRD4 is a critical reader of acetylated histones and recruits the positive transcription elongation factor b (P-TEFb) complex to gene promoters and enhancers, leading to the transcriptional activation of key oncogenes, including c-MYC.[5][10] By preventing this interaction, JQ1 effectively downregulates the expression of these oncogenic drivers, leading to cell cycle arrest and apoptosis in various cancer cells.[5][10][11]
The synergistic effect of combining this compound and JQ1 stems from their ability to co-target critical transcriptional co-activator complexes. CBP/p300 and BRD4 often co-localize at active promoters and enhancers.[8] By simultaneously inhibiting both, a more profound and sustained suppression of oncogenic transcriptional programs can be achieved than with either agent alone.
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JQ1 - Wikipedia [en.wikipedia.org]
- 7. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Following I-CBP112 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Chromatin Immunoprecipitation (ChIP) experiments to study the effects of I-CBP112, a potent and selective inhibitor of the CBP/p300 bromodomains. This compound has been shown to modulate histone acetylation and gene expression, making ChIP a critical technique for elucidating its mechanism of action in various cellular contexts, including cancer biology.
Introduction to this compound and its Mechanism of Action
This compound is a chemical probe that competitively inhibits the acetyl-lysine binding bromodomains of the highly homologous histone acetyltransferases (HATs), CREB-binding protein (CBP), and p300.[1][2] These coactivators play a crucial role in regulating gene transcription by acetylating histones and other proteins, leading to a more open chromatin structure.[3]
Interestingly, while this compound inhibits the "reader" function of the bromodomain, it has been observed to allosterically enhance the "writer" HAT activity of CBP/p300 on nucleosomal substrates.[4][5] This dual effect can lead to complex downstream consequences on gene expression. For instance, this compound treatment has been shown to enhance acetylation at specific histone sites like H3K18 and H3K23.[1][6] In some cancer cell lines, this compound treatment leads to the repression of key genes, such as those encoding ATP-binding cassette (ABC) transporters, which are involved in multidrug resistance.[7][8][9] This repression is associated with a decrease in the transcription-promoting histone mark H3K4me3 and the recruitment of the lysine-specific demethylase 1 (LSD1) to gene promoters.[7][8]
The study of these chromatin alterations is paramount for understanding the therapeutic potential of this compound and for the development of novel anticancer strategies. ChIP, followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq), is the gold-standard technique for investigating these molecular events.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on histone modifications and gene expression as reported in the literature. This data provides a reference for expected outcomes in similar experimental setups.
Table 1: Effect of this compound on Histone Modifications at Specific Gene Promoters
| Cell Line | Gene Promoter | Histone Modification | Fold Change vs. Control | This compound Concentration | Treatment Duration | Reference |
| MDA-MB-231 | ABCC1 | H3K4me3 | Decrease | 10 µM | 72 h | [7] |
| MDA-MB-231 | ABCC10 | H3K4me3 | Decrease | 10 µM | 72 h | [7] |
| Leukemic cells | Not specified | H3K18ac | ~3-fold increase | Not specified | Not specified | [1] |
| Leukemic cells | Not specified | H3K23ac | Increase | Not specified | Not specified | [1] |
Table 2: Effect of this compound on Gene Expression
| Cell Line | Gene | Change in mRNA Expression | This compound Concentration | Treatment Duration | Reference |
| MDA-MB-231 | ABCC1 | Decrease | 10 µM | 72 h | [7] |
| MDA-MB-231 | ABCC3 | Decrease | 10 µM | 72 h | [7] |
| MDA-MB-231 | ABCC4 | Decrease | 10 µM | 72 h | [7] |
| MDA-MB-231 | ABCC5 | Decrease | 10 µM | 72 h | [7] |
| MDA-MB-231 | ABCC10 | Decrease | 10 µM | 72 h | [7] |
| KASUMI-1 | Various | Predominantly repression | 3 µM | 4 days | [2] |
| MOLM13 | Various | Predominantly repression | 3 µM | 4 days | [2] |
| SEM | Various | Predominantly repression | 3 µM | 4 days | [2] |
Experimental Protocols
This section provides a detailed protocol for performing a ChIP experiment on cultured cells treated with this compound.
Protocol: Chromatin Immunoprecipitation (ChIP) after this compound Treatment
Materials:
-
Cell culture medium
-
This compound (or other CBP/p300 inhibitor)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37%)
-
Glycine (2.5 M)
-
Cell lysis buffer
-
Nuclei lysis buffer
-
Chromatin shearing buffer
-
Sonicator
-
ChIP dilution buffer
-
Protease inhibitors
-
ChIP-validated antibody against the protein of interest (e.g., H3K18ac, H3K4me3, LSD1, CBP/p300)
-
Normal IgG (negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR machine and reagents
Procedure:
1. Cell Culture and this compound Treatment: a. Plate cells at an appropriate density to reach 70-80% confluency at the time of harvesting. b. Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified duration (e.g., 10 µM for 72 hours).
2. Cross-linking: a. Add formaldehyde directly to the culture medium to a final concentration of 1%. b. Incubate for 10 minutes at room temperature with gentle shaking. c. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. d. Incubate for 5 minutes at room temperature.
3. Cell Harvesting and Lysis: a. Wash cells twice with ice-cold PBS. b. Scrape cells into ice-cold PBS containing protease inhibitors and pellet by centrifugation. c. Resuspend the cell pellet in cell lysis buffer and incubate on ice. d. Pellet the nuclei by centrifugation and resuspend in nuclei lysis buffer.
4. Chromatin Shearing: a. Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined for each cell type and instrument. b. Centrifuge to pellet cell debris and transfer the supernatant (chromatin) to a new tube.
5. Immunoprecipitation: a. Dilute the chromatin with ChIP dilution buffer. b. Save a small aliquot of the diluted chromatin as the "input" control. c. Pre-clear the chromatin with Protein A/G magnetic beads. d. Add the ChIP-validated antibody or normal IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation. e. Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C with rotation.
6. Washing: a. Pellet the beads on a magnetic stand and discard the supernatant. b. Perform sequential washes with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specifically bound proteins.
7. Elution and Reverse Cross-linking: a. Elute the immunoprecipitated complexes from the beads using elution buffer. b. Reverse the cross-links by adding NaCl and incubating at 65°C for several hours or overnight. Also, process the input sample in the same way.
8. DNA Purification: a. Treat the samples with RNase A and then with Proteinase K to remove RNA and protein. b. Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
9. Analysis: a. Quantify the purified DNA. b. Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters or other regions of interest. c. Alternatively, prepare libraries for high-throughput sequencing (ChIP-seq) for genome-wide analysis.
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for a typical ChIP experiment.
Caption: Proposed signaling pathway of this compound leading to gene repression.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]
- 4. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Targeting of the Bromodomain and Acetyltransferase Active Site of p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Assessing Cellular Differentiation with I-CBP112 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-CBP112 is a potent and selective small molecule inhibitor of the bromodomains of the closely related transcriptional coactivators CREB-binding protein (CBP) and p300.[1] These proteins are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression programs involved in cell growth, proliferation, and differentiation.[1] Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer. This compound, by targeting the CBP/p300 bromodomains, modulates their activity and has been shown to induce cellular differentiation and impair self-renewal in cancer cells, particularly in hematologic malignancies such as Acute Myeloid Leukemia (AML).[1] This document provides detailed application notes and protocols for assessing the effects of this compound on cellular differentiation.
Mechanism of Action
This compound functions as an acetyl-lysine competitive inhibitor, binding to the bromodomains of CBP and p300.[1] This interaction can paradoxically lead to an allosteric activation of the intrinsic HAT activity of p300/CBP, specifically enhancing the acetylation of histone H3 at lysine 18 (H3K18ac). The modulation of histone acetylation alters chromatin structure and gene expression, leading to the induction of differentiation programs and cell cycle arrest in susceptible cancer cell types.[2]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on cancer cell lines, focusing on its anti-proliferative and differentiation-inducing properties.
Table 1: Effect of this compound on Clonogenic Growth of Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | IC50 for Colony Formation (µM) | Reference |
| KASUMI-1 | ~ 5 | [1] |
| MOLM-13 | ~ 5 | [1] |
| SKM-1 | ~ 5 | [1] |
Table 2: Modulation of Gene Expression by this compound in AML Cells
| Gene/Protein | Effect | Cell Type | Method | Reference |
| FCGR1B (CD64) | Decreased Expression | Leukemic Cells | Not Specified | [3] |
Mandatory Visualizations
Signaling Pathway of this compound in Inducing Cellular Differentiation
References
Troubleshooting & Optimization
I-CBP112 solubility and stock solution preparation in DMSO
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the solubility of I-CBP112 in Dimethyl Sulfoxide (DMSO) and the preparation of stock solutions. It includes frequently asked questions (FAQs), troubleshooting advice, and experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is high, allowing for the preparation of concentrated stock solutions. For specific quantitative data, please refer to the solubility table below.
Q3: How should this compound stock solutions in DMSO be stored?
A3: Prepared stock solutions in DMSO should be aliquoted and stored at -20°C for up to one month or at -80°C for up to two years.[1][2] It is advisable to avoid repeated freeze-thaw cycles.[2]
Q4: Can I store the this compound stock solution at room temperature?
A4: It is not recommended to store this compound stock solutions at room temperature for extended periods. For long-term stability, frozen storage is required. While the compound is stable for shipping at ambient temperatures, upon receipt, it should be stored as recommended.[3]
Q5: My this compound is not fully dissolving in DMSO. What should I do?
A5: Please refer to the troubleshooting section below for guidance on dissolution issues.
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in DMSO from various suppliers.
| Supplier | Solubility in DMSO | Molar Concentration (mM) |
| Hello Bio | 100 mM | 100 |
| Selleck Chemicals | 94 mg/mL | 200.6 |
| MedChemExpress | ≥ 32 mg/mL | ≥ 68.29 |
| Cayman Chemical | 5 mg/mL | ~10.67 |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 468.59 g/mol )[1]
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need 4.686 mg of this compound.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 468.59 g/mol * 1000 mg/g = 4.686 mg/mL
-
-
Weigh this compound:
-
Carefully weigh out the calculated amount of this compound powder and place it into a sterile vial.
-
-
Add DMSO:
-
Add the desired volume of fresh, anhydrous DMSO to the vial containing the this compound powder. For 1 mL of stock solution, add 1 mL of DMSO.
-
-
Dissolve the compound:
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.[5]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitate is observed in the stock solution upon thawing. | The solution may be supersaturated, or the compound has come out of solution during freezing. | Before use, equilibrate the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved.[3] Visually inspect for any remaining precipitate. |
| Reduced solubility compared to the datasheet. | The DMSO used may have absorbed moisture. | Use fresh, anhydrous DMSO for preparing solutions, as moisture can significantly reduce the solubility of the compound.[1][4] |
| The final concentration of DMSO is too high for the cell-based assay. | The stock solution concentration is too low, requiring a larger volume to be added to the culture medium. | Prepare a more concentrated stock solution (e.g., 100 mM) to minimize the final DMSO concentration in your experiment. The final DMSO concentration in cell culture should typically be kept below 0.5%.[2] |
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
This compound Signaling Pathway
This compound is a potent and selective inhibitor of the bromodomains of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[4][6] It acts as an acetyl-lysine competitive inhibitor, displacing acetylated histones from the CBP binding site.[4] Interestingly, this compound can allosterically activate the HAT activity of p300/CBP, leading to an increase in histone acetylation, particularly at histone H3 lysine 18 (H3K18ac).[1][7] This modulation of histone acetylation can alter gene expression and has been shown to impair colony formation and induce differentiation in leukemic cells.[4]
Caption: Mechanism of action of this compound on the p300/CBP pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. I-CBP 112 | CBP/p300 bromodomain inhibitor | Hello Bio [hellobio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. emulatebio.com [emulatebio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting I-CBP112 off-target effects on BRD4
Welcome to the technical support center for I-CBP112. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the use of this compound, with a specific focus on understanding and mitigating off-target effects on BRD4.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective small molecule inhibitor of the bromodomains of the structurally related histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[1] It functions as an acetyl-lysine competitive inhibitor, preventing these proteins from recognizing and binding to acetylated lysine residues on histones and other proteins.[1][2]
Q2: Does this compound have off-target effects on BRD4?
Yes, while this compound is highly selective for CBP/p300, it exhibits weak off-target activity on the bromodomains of BRD4, a member of the BET (Bromodomain and Extra-Terminal domain) family.[1][3] The binding affinity for BRD4 bromodomains is significantly lower than for its primary targets.
Q3: What are the reported binding affinities of this compound for its primary targets and BRD4?
The binding affinities of this compound have been determined using various biophysical techniques, including Isothermal Titration Calorimetry (ITC). The dissociation constants (Kd) are summarized in the table below.
| Target Protein | Dissociation Constant (Kd) | Selectivity Fold (vs. CBP) | Selectivity Fold (vs. p300) |
| CBP | ~151 nM[3] | - | 1.1 |
| p300 | ~167 nM[3][4] | 0.9 | - |
| BRD4(1) | 5.6 µM[1][4] | ~37 | ~33.5 |
| BRD4(2) | 20 µM[1][4] | ~132 | ~119.8 |
Q4: I am observing a phenotype in my experiment that is characteristic of BET bromodomain inhibition (e.g., similar to JQ1 effects). Could this be due to this compound's off-target effect on BRD4?
While less potent, the off-target activity of this compound on BRD4 could potentially contribute to phenotypes associated with BET inhibition, especially at higher concentrations.[1] It is crucial to perform control experiments to dissect the on-target versus off-target effects.
Q5: How can I minimize the potential off-target effects of this compound on BRD4 in my experiments?
To minimize off-target effects, it is recommended to:
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Use the lowest effective concentration of this compound that elicits the desired on-target (CBP/p300 inhibition) phenotype.
-
Include appropriate controls , such as a well-characterized BET inhibitor (e.g., JQ1) to compare phenotypes.
-
Perform rescue experiments by overexpressing a drug-resistant mutant of CBP/p300 to confirm that the observed phenotype is due to on-target inhibition.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting experiments involving this compound, particularly when off-target effects on BRD4 are suspected.
Problem 1: Unexpected Phenotype Resembling BET Inhibition
Symptoms:
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Cellular phenotype (e.g., cell cycle arrest, apoptosis) is similar to that observed with BET inhibitors like JQ1.[5][6]
-
Changes in gene expression profiles overlap significantly with those induced by BET inhibitors.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Recommended Actions:
-
Concentration-Response Analysis: Determine the EC50 for the on-target effect (e.g., inhibition of CBP/p300-mediated transcription) and the unexpected phenotype. A significant separation between these values suggests the latter may be an off-target effect.
-
Comparative Analysis: Treat cells with a highly selective BET inhibitor (e.g., JQ1). If the phenotype is identical, it strengthens the hypothesis of BRD4 off-target engagement by this compound.
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Target Gene Expression Analysis: Use qPCR or RNA-seq to analyze the expression of known downstream targets of both CBP/p300 and BRD4. This compound should primarily affect CBP/p300 targets.
Problem 2: Ambiguous Results in Cellular Assays
Symptoms:
-
Inconsistent or variable results across replicate experiments.
-
Difficulty in attributing the observed effect to either CBP/p300 or BRD4 inhibition.
Troubleshooting Workflow:
Caption: Workflow for clarifying ambiguous cellular results.
Recommended Actions:
-
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[7][8][9][10] A positive thermal shift for CBP/p300 at lower this compound concentrations and for BRD4 at higher concentrations would confirm differential target engagement.
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Genetic Knockdown: Use siRNA or shRNA to knock down CBP and/or p300. If the phenotype of the knockdown cells mimics the effect of this compound treatment, it supports an on-target mechanism.
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Immunoprecipitation-Mass Spectrometry (IP-MS): This technique can identify the protein interaction partners of CBP/p300 and BRD4 in the presence or absence of this compound.[11][12][13][14] Changes in the interactome can provide insights into the functional consequences of inhibitor binding.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To verify and quantify the engagement of this compound with its intended targets (CBP/p300) and potential off-targets (BRD4) in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to a desired confluency. Treat the cells with a range of this compound concentrations or a vehicle control for a specified duration.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a temperature gradient (e.g., 40-70°C) for a fixed time (e.g., 3-5 minutes) to induce protein denaturation. A pre-experiment is recommended to determine the optimal heating temperature and duration.[9]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
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Protein Quantification: Collect the supernatant containing the soluble, stabilized proteins. Analyze the amount of the target protein (CBP, p300, or BRD4) remaining in the supernatant by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Immunoprecipitation-Mass Spectrometry (IP-MS)
Objective: To identify the protein interactome of CBP/p300 and BRD4 and to determine how these interactions are affected by this compound treatment.
Methodology:
-
Cell Culture and Treatment: Grow cells and treat with this compound or a vehicle control.
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Cell Lysis: Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to the protein of interest (e.g., anti-CBP, anti-p300, or anti-BRD4) coupled to magnetic or agarose beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in the complex.
-
Data Analysis: Compare the protein profiles of the this compound-treated and control samples to identify changes in the protein interactome.
Signaling Pathways
CBP/p300 and BRD4 are critical coactivators in transcriptional regulation. They are often recruited to enhancers and promoters of actively transcribed genes. While they can act independently, they also cooperate in regulating gene expression in various signaling pathways.
Caption: Simplified signaling pathway of CBP/p300 and BRD4.
This diagram illustrates the distinct but interconnected roles of CBP/p300 and BRD4 in gene transcription. This compound primarily inhibits CBP/p300, while its weak off-target effect on BRD4 can be a source of experimental complexity. Understanding these pathways is key to designing experiments that can accurately dissect the specific contributions of each protein.
References
- 1. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. Anticancer Effects of BRD4 Inhibitor in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Targeting of BET Bromodomain Proteins in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 12. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Determining optimal I-CBP112 incubation time for gene expression studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal I-CBP112 incubation time for gene expression studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect gene expression?
A1: this compound is a potent and selective small molecule inhibitor of the bromodomains of the closely related histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[1][2] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on proteins, including histones.[3][4] By competitively inhibiting the CBP/p300 bromodomains, this compound can modulate their recruitment to chromatin and, consequently, alter gene expression patterns.[3][5] Interestingly, while it inhibits the bromodomain, this compound has been shown to enhance the HAT activity of p300/CBP on nucleosomes, particularly at sites like H3K18 and H3K23.[1][3][6] The overall effect on the expression of a specific gene is context-dependent and can result in either transcriptional repression or, less commonly, activation.[5][7]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The effective concentration of this compound can vary depending on the cell line and the biological endpoint being measured. Based on published studies, a concentration range of 1 µM to 10 µM is a reasonable starting point for most cellular experiments.[8] For example, a concentration of 3 µM has been used in leukemic cell lines to study transcriptional changes.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time for this compound is highly dependent on the specific gene(s) of interest and the desired outcome. There is no single universal incubation time. Published studies have used a range of incubation periods, from a few hours to several days. For instance, significant changes in gene expression have been observed after 72 hours in breast cancer cell lines and after 4 days in leukemic cell lines.[7][9] To determine the optimal time for your experiment, it is essential to perform a time-course study.
Troubleshooting Guide
Issue 1: No significant change in the expression of my target gene is observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal time point for observing a change in your gene of interest. |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µM) to find the most effective concentration for your cell line. |
| Cell Line Insensitivity | The signaling pathway involving your target gene may not be sensitive to CBP/p300 bromodomain inhibition in your specific cell line. Consider using a positive control gene known to be regulated by CBP/p300. |
| Compound Inactivity | Ensure the this compound is properly stored and handled to maintain its activity. Prepare fresh working solutions from a validated stock. |
Issue 2: High levels of cell death are observed.
| Possible Cause | Troubleshooting Step |
| This compound Concentration is Too High | Reduce the concentration of this compound. Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the maximum non-toxic concentration for your incubation period. |
| Prolonged Incubation | Shorten the incubation time. While some studies use longer incubation times, significant cytotoxicity may occur in certain cell lines. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%). Run a vehicle-only control. |
Experimental Protocols
Determining Optimal Incubation Time: A Time-Course Experiment
This protocol outlines a general workflow for determining the optimal incubation time of this compound for studying its effect on the expression of a target gene.
1. Cell Culture and Seeding:
-
Culture your cells of interest using standard aseptic techniques and appropriate growth medium.[10][11][12]
-
Seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment.
2. This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[1]
-
On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 1 µM, 5 µM). Include a vehicle-only control (medium with the same concentration of DMSO).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
3. Time-Course Incubation:
-
Incubate the cells for a range of time points. A suggested series of time points could be 6, 12, 24, 48, and 72 hours.
-
At each time point, harvest a set of wells for both the this compound-treated and vehicle control groups.
4. Sample Processing and Analysis:
-
For Gene Expression Analysis (qRT-PCR):
-
Lyse the cells and extract total RNA using a standard kit.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of your target gene and a housekeeping gene using quantitative real-time PCR (qRT-PCR).
-
-
For Protein Expression Analysis (Western Blot):
-
Lyse the cells in an appropriate lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against your protein of interest and a loading control.
-
5. Data Analysis:
-
For qRT-PCR data, calculate the relative gene expression using the ΔΔCt method.
-
For Western Blot data, quantify the band intensities and normalize to the loading control.
-
Plot the relative gene or protein expression against the incubation time to identify the time point at which the maximum effect of this compound is observed.
Data Presentation
Table 1: Summary of this compound Incubation Times and Effects from Literature
| Cell Line(s) | This compound Concentration | Incubation Time | Observed Effect | Reference |
| KASUMI-1, MOLM13, SEM (leukemic cell lines) | 3 µM | 4 days | Transcriptional repression | [7] |
| MDA-MB-231, A549, HepG2 (cancer cell lines) | 10 µM | 72 hours | Repression of ABC transporter genes | [9][13] |
| Acute leukemia and prostate cancer cells | Not specified | Not specified | Enhanced H3K18 acetylation | [3][6] |
Visualizations
Caption: Experimental workflow for a time-course study.
Caption: Mechanism of this compound action on gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. mdpi.com [mdpi.com]
- 10. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 11. www2.iib.uam.es [www2.iib.uam.es]
- 12. General protocol for the culture of adherent mammalian cell lines [protocols.io]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing I-CBP112 Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the potential cytotoxic effects of I-CBP112 in primary cell cultures.
Troubleshooting Guides
Issue: Unexpectedly High Cell Death or Low Viability
Primary cells can exhibit variable sensitivity to this compound. If you observe significant cytotoxicity, consult the following guide to troubleshoot your experiment.
Initial Assessment:
-
Confirm Visual Observation with a Quantitative Assay: Morphological changes can be misleading. Use a reliable method to quantify cell viability, such as Trypan Blue exclusion, a live/dead fluorescent stain, or an LDH release assay.
-
Review Compound Handling: Ensure this compound is properly dissolved and stored. Contamination or degradation can lead to unexpected effects.
-
Check Culture Conditions: Primary cells are sensitive to their environment. Verify pH, CO2 levels, temperature, and media components.
Experimental Optimization:
A systematic approach to optimizing the experimental parameters is crucial for minimizing cytotoxicity while maintaining the desired biological effect of this compound.
Diagram: Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration.
Quantitative Data Summary: this compound Effects on Various Cell Types
The following table summarizes reported data on the effects of this compound. Note that cytotoxicity can be highly dependent on the specific cell type and experimental conditions.
| Cell Type | Category | Concentration | Observed Effect | Citation |
| Primary Human AML Cells | Primary, Malignant | Dose-dependent | Reduction in colony formation and number of cells. | [1] |
| Primary Human CD34+ Cells | Primary, Healthy | Not specified | No effect on colony number, but reduced colony size. | [1] |
| Primary Human CD4+ T Cells | Primary, Healthy | Not specified | Impaired expression of genes related to cytokine signaling. | [2] |
| Murine MLL-AF9+ Leukemic Blasts | Primary, Malignant | Not specified | Impaired self-renewal and induced differentiation without significant cytotoxicity. | [1] |
| U2OS | Cancer Cell Line | Up to 50 µM | No significant cytotoxicity. | [3] |
| HEK293 | Cell Line | > 10 µM | IC50 for cellular effect. | [4] |
| KASUMI-1 | Leukemia Cell Line | Dose-dependent | G1 cell cycle arrest; signs of apoptosis after prolonged exposure. | [1] |
| MOLM13, SEM | Leukemia Cell Lines | Dose-dependent | Less sensitive to apoptosis induction compared to KASUMI-1. | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it cause cytotoxicity?
A1: this compound is a potent and selective inhibitor of the bromodomains of the transcriptional co-activators CBP (CREB-binding protein) and p300.[1][4] It competitively binds to the acetyl-lysine binding pocket of these bromodomains.[1] While its primary role is to modulate gene expression, high concentrations or prolonged exposure can lead to cytotoxicity through mechanisms that may include:
-
Cell Cycle Arrest: this compound has been shown to induce a G1 phase cell cycle arrest in some cell types.[1] If cells are unable to progress through the cell cycle, this can eventually lead to apoptosis.
-
Off-Target Effects: Although highly selective, at high concentrations, this compound could have off-target effects that contribute to cytotoxicity.
-
Modulation of Survival Pathways: CBP/p300 are involved in numerous cellular signaling pathways, including those that regulate cell survival and apoptosis.[5] Inhibition of these pathways could tip the balance towards cell death in sensitive primary cell populations.
Diagram: Proposed Signaling Pathway of this compound Action
Caption: this compound inhibits CBP/p300, affecting gene transcription.
Q2: My primary cells are dying even at low concentrations of this compound. What should I do?
A2: If you observe cytotoxicity at concentrations expected to be non-toxic, consider the following:
-
Reduce Incubation Time: As shown in the optimization workflow, a time-course experiment is critical. The desired biological effect may occur before the onset of significant cytotoxicity.
-
Assess Cell Density: Primary cells often rely on cell-to-cell contact and secreted factors for survival. Plating at a very low density can make them more susceptible to stress from chemical inhibitors. Ensure you are using an optimal plating density for your specific cell type.
-
Use a Recovery Period: For some experimental endpoints, it may be possible to treat the cells with this compound for a shorter period, wash the compound out, and allow the cells to recover before analysis.
-
Consider the Primary Cell Source: There can be significant donor-to-donor variability in primary cell sensitivity. If possible, test on cells from multiple donors.
Q3: How can I distinguish between a cytostatic (inhibition of proliferation) and a cytotoxic (cell killing) effect?
A3: This is a critical distinction. A compound can stop cells from dividing without necessarily killing them.
-
Cell Counting: A simple way to differentiate is to count the number of viable cells at the start of the experiment and at various time points after treatment. If the cell number remains the same as the initial plating number, the effect is likely cytostatic. If the viable cell number drops below the initial plating number, the effect is cytotoxic.
-
Proliferation Assays vs. Viability Assays: Use assays that measure different parameters. For example, a BrdU or EdU incorporation assay measures DNA synthesis (proliferation), while an LDH release assay measures membrane integrity (cytotoxicity).
Diagram: Troubleshooting this compound Cytotoxicity
Caption: Decision tree for troubleshooting this compound cytotoxicity.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of cytotoxicity.
Materials:
-
Primary cells in culture
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Commercially available LDH cytotoxicity assay kit
-
96-well clear-bottom, opaque-walled plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at their optimal density in 100 µL of culture medium. Allow cells to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a 2X vehicle control.
-
Treatment: Remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions or vehicle control. This will result in a final volume of 100 µL with the desired final concentrations.
-
Controls:
-
Spontaneous LDH Release: Wells with cells treated with vehicle control.
-
Maximum LDH Release: Wells with cells treated with the lysis buffer provided in the kit (usually 1 hour before the endpoint).
-
Background: Wells with culture medium only (no cells).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Assay:
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Stop the reaction using the stop solution provided in the kit.
-
-
Data Acquisition: Measure the absorbance at the wavelength specified by the manufacturer using a plate reader.
-
Calculation:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Protocol 2: Cell Proliferation Assessment using a Dye Dilution Assay
This protocol uses a fluorescent dye (e.g., CFSE) that is diluted with each cell division to monitor proliferation. It can help distinguish between cytostatic and cytotoxic effects.
Materials:
-
Primary cells in suspension
-
CFSE (Carboxyfluorescein succinimidyl ester) or similar cell proliferation dye
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Flow cytometer
Procedure:
-
Cell Labeling:
-
Wash primary cells with PBS.
-
Resuspend cells in PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add the proliferation dye to the final working concentration recommended by the manufacturer.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold culture medium.
-
Wash the cells twice with culture medium to remove excess dye.
-
-
Cell Seeding and Treatment:
-
Resuspend the labeled cells in fresh culture medium and seed them into appropriate culture vessels.
-
Add this compound at the desired concentrations or the vehicle control.
-
-
Incubation: Culture the cells for a period that allows for several cell divisions in the control group (e.g., 3-5 days).
-
Cell Harvesting and Staining:
-
At each time point, harvest the cells.
-
If a viability marker is desired, stain with a live/dead stain (e.g., Propidium Iodide or DAPI) just before analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the live cell population.
-
Analyze the fluorescence intensity of the proliferation dye. Each peak of decreasing fluorescence represents a successive generation of cell division.
-
-
Interpretation:
-
Cytostatic Effect: Treated cells will show a reduced number of division peaks compared to the vehicle control, with the majority of cells remaining in the initial high-fluorescence peak.
-
Cytotoxic Effect: A significant decrease in the number of live cells in the treated samples compared to the control.
-
References
- 1. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CBP/P300 Inhibition Impairs CD4+ T Cell Activation: Implications for Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating I-CBP112 Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to minimize variability in experiments involving I-CBP112, a potent and selective inhibitor of the CBP/p300 bromodomains. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical probe that acts as a specific and potent inhibitor of the bromodomains of the closely related histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[1][2][3] It functions as an acetyl-lysine competitive protein-protein interaction inhibitor.[1][4] By binding to the bromodomain, this compound can modulate the acetylation of histone and non-histone proteins, thereby influencing gene expression.[5][6] Interestingly, some studies have shown that this compound can enhance nucleosome acetylation by p300/CBP, suggesting a complex allosteric regulation.[5][7]
Q2: My this compound is not dissolving properly. What are the recommended solvents and concentrations?
A2: Solubility issues are a common source of experimental variability. This compound has specific solubility characteristics. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[1][8] It is crucial to use fresh, high-quality DMSO, as moisture can significantly impact solubility.[3] For in vivo studies, a multi-component solvent system is often required. A typical formulation involves a combination of DMSO, PEG300, Tween-80, and saline.[1] It is recommended to prepare stock solutions at a high concentration in 100% DMSO and then dilute to the final working concentration in the appropriate aqueous buffer or cell culture medium immediately before use. Always ensure the final DMSO concentration is compatible with your experimental system and below cytotoxic levels.
Q3: I am observing inconsistent results in my cell-based assays. What are the potential sources of variability?
A3: Inconsistent results in cell-based assays can stem from several factors. Here are some key areas to investigate:
-
Cell Line Integrity: Ensure the authenticity of your cell line through short tandem repeat (STR) profiling and regularly test for mycoplasma contamination.
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Cell Culture Conditions: Maintain consistent cell culture conditions, including passage number, confluency at the time of treatment, and media composition.
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This compound Preparation and Handling: As mentioned in Q2, proper dissolution and dilution of this compound are critical. Prepare fresh dilutions for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock solution.[8]
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Treatment Duration and Concentration: The effects of this compound can be time and concentration-dependent.[4] Optimize these parameters for your specific cell line and endpoint.
-
Assay-Specific Variability: The choice of assay and its execution can introduce variability. For example, in proliferation assays like MTT or CellTiter-Glo, seeding density and incubation times are critical parameters.
Q4: How can I confirm that this compound is engaging its target (CBP/p300) in my cells?
A4: Target engagement can be assessed through several methods:
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Western Blotting for Histone Acetylation: A common method is to measure changes in the acetylation of specific histone residues known to be targeted by CBP/p300, such as H3K18 and H3K27.[5][9] An increase in these acetylation marks upon this compound treatment can indicate target engagement.
-
Chromatin Immunoprecipitation (ChIP): ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) can be used to determine if this compound treatment alters the localization of CBP/p300 at specific gene promoters or enhancers.
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of target engagement in a cellular context.
-
Bioluminescence Resonance Energy Transfer (BRET): BRET assays can be used to monitor the displacement of a known binding partner from the CBP/p300 bromodomain in live cells.[10]
Troubleshooting Guides
Issue 1: Low Potency or Lack of Expected Phenotype
| Potential Cause | Troubleshooting Step |
| This compound Degradation | Purchase this compound from a reputable supplier. Store the compound as recommended, typically at -20°C as a powder and for limited duration as a stock solution.[3][8] |
| Incorrect Concentration | Verify the concentration of your stock solution using a spectrophotometer or another quantitative method. Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. |
| Cell Line Resistance | Some cell lines may be inherently less sensitive to CBP/p300 inhibition. Consider using a positive control cell line known to be responsive to this compound, such as certain leukemia cell lines.[1][4] |
| Off-Target Effects | While this compound is highly selective, consider the possibility of off-target effects at high concentrations.[2][11] Compare your results with those obtained using other CBP/p300 inhibitors or with genetic knockdown of CBP/p300. |
Issue 2: High Background or Non-Specific Effects in Assays
| Potential Cause | Troubleshooting Step |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level for your cells. |
| Assay Interference | Some compounds can interfere with assay chemistries (e.g., autofluorescence). Run a compound-only control (without cells) to check for interference. |
| Cell Stress | High concentrations of this compound or prolonged incubation times may induce cellular stress, leading to non-specific effects. Monitor cell morphology and viability. |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile techniques to avoid contamination. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 / Kd | Reference |
| CBP Bromodomain | Isothermal Titration Calorimetry (ITC) | 151 nM (Kd) | [3][4] |
| p300 Bromodomain | Isothermal Titration Calorimetry (ITC) | 167 nM (Kd) | [3][4] |
| CBP Bromodomain | AlphaScreen | 170 nM (IC50) | [12] |
Table 2: Recommended Solvent and Storage Conditions for this compound
| Parameter | Recommendation | Reference |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (Stock Solution in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [3] |
| In Vitro Solvent | DMSO (use fresh, moisture-free) | [1][3] |
| In Vivo Solvent Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
Experimental Protocols
A detailed methodology for a Western blot experiment to assess changes in histone acetylation upon this compound treatment is provided below.
Protocol: Western Blot for Histone Acetylation
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate to ensure they are in the exponential growth phase at the time of treatment. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 6-24 hours).
-
Histone Extraction:
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Wash cells with ice-cold PBS.
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Lyse cells in a suitable lysis buffer containing protease and histone deacetylase (HDAC) inhibitors.
-
Isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl) overnight at 4°C.
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Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay compatible with acidic solutions (e.g., Bradford assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-H3K18) and a loading control (e.g., anti-H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the total histone loading control.
Visualizations
Caption: Mechanism of action of this compound in inhibiting CBP/p300 bromodomain function.
Caption: A logical workflow for troubleshooting variability in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are p300-CBP transcription factors inhibitors and how do they work? [synapse.patsnap.com]
- 7. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. I-CBP 112 | CBP/p300 bromodomain inhibitor | Hello Bio [hellobio.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 12. ap1903.com [ap1903.com]
I-CBP112 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of I-CBP112 in cell culture experiments, with a focus on its stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for this compound?
A: Proper storage is critical to maintain the integrity of this compound. For the solid powder, storage at -20°C for up to three years is recommended.[1] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or -20°C for up to one year.[1][2]
Q2: How stable is this compound in cell culture media?
Q3: What is the recommended solvent for preparing this compound stock solutions?
A: DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is soluble in DMSO at concentrations of 32 mg/mL or higher.[1] For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[4]
Q4: What are the known cellular targets and mechanism of action of this compound?
A: this compound is a potent and selective inhibitor of the bromodomains of the histone acetyltransferases (HATs) CBP (CREB-binding protein) and p300.[1][2] It acts as an acetyl-lysine competitive inhibitor, displacing acetylated histones from the CBP/p300 bromodomain.[2] This inhibition can lead to an enhancement of p300/CBP-mediated histone acetylation at specific sites, such as H3K18 and H3K23.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected results in multi-day experiments. | Degradation of this compound in the cell culture medium at 37°C. | Prepare fresh working solutions of this compound for each day of the experiment. For long-term treatments, consider replacing the medium with freshly prepared this compound solution every 24 hours. |
| High variability between replicate wells. | Poor solubility or precipitation of this compound upon dilution into aqueous culture medium. | Ensure the stock solution is fully dissolved before further dilution. When diluting into culture medium, vortex or mix thoroughly. Visually inspect the medium for any signs of precipitation. Consider pre-warming the culture medium to 37°C before adding the compound. |
| Unexpected cellular toxicity. | The final concentration of the solvent (e.g., DMSO) is too high. | Calculate the final solvent concentration in your culture medium and ensure it is below the cytotoxic threshold for your cell line (typically <0.1%). Run a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity. |
| No observable effect of this compound. | Improper storage and handling leading to compound degradation. | Review storage conditions for both the solid compound and stock solutions. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
| Incorrect dosage or cell-line specific resistance. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Consult the literature for effective concentrations in similar models. |
Quantitative Data Summary
Table 1: Binding Affinity and Potency of this compound
| Target | Parameter | Value | Assay |
| CBP | Kd | 151 ± 6 nM | Isothermal Titration Calorimetry (ITC) |
| p300 | Kd | 167 ± 8 nM | Isothermal Titration Calorimetry (ITC) |
| CBP | IC50 | 170 nM | AlphaScreen (displacing H3K56ac) |
| BRD4(1) | Kd | 5.6 µM | Isothermal Titration Calorimetry (ITC) |
| LNCaP cells | IC50 | 5.5 ± 1.1 µM | Proliferation Assay (72h) |
| KG1a cells | IC50 | 9.1 ± 1.2 µM | Proliferation Assay (72h) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can aid dissolution if necessary.[5]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability Assessment of this compound in Cell Culture Media (General Workflow)
-
Materials: this compound stock solution, cell culture medium (e.g., RPMI-1640 + 10% FBS), incubator (37°C, 5% CO2), HPLC or LC-MS system.
-
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration.
-
At time point 0, take an aliquot of the solution and analyze it using HPLC or LC-MS to determine the initial concentration.
-
Incubate the remaining solution under standard cell culture conditions (37°C, 5% CO2).
-
At various time points (e.g., 2, 4, 8, 24, 48, 72 hours), collect aliquots and analyze them by HPLC or LC-MS.
-
Quantify the remaining this compound at each time point relative to the initial concentration to determine its stability and calculate the half-life.
-
Visualizations
Caption: Workflow for preparing and using this compound in cell culture experiments.
Caption: Signaling pathway modulation by this compound.
References
Addressing weak cellular responses to I-CBP112 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using I-CBP112, a potent and selective inhibitor of the CBP/p300 bromodomains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific and potent acetyl-lysine competitive inhibitor that targets the bromodomains of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP)[1][2]. Interestingly, while it inhibits the bromodomain's interaction with acetylated lysine residues, it has been shown to allosterically activate the HAT activity of p300/CBP, leading to an increase in histone acetylation, particularly at the H3K18 site[3][4]. This dual action impairs the proliferation of cancer cells and can induce cellular differentiation[1][3].
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment of cancer cell lines with this compound has been reported to result in several key phenotypic changes. These include impaired colony formation, induction of cellular differentiation without significant cytotoxicity, and a reduction in the leukemia-initiating potential of cancer cells both in vitro and in vivo[1][2]. Furthermore, this compound can sensitize cancer cells to other therapeutic agents, such as chemotherapy drugs and BET bromodomain inhibitors[2][5].
Q3: What is the recommended solvent and storage for this compound?
A3: this compound is soluble in DMSO (up to 100 mM) and ethanol[6][7]. For long-term storage, it is recommended to store the compound as a solid at -20°C, where it is stable for at least two years[7]. Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for up to one month[8]. It is advisable to prepare fresh working solutions and avoid repeated freeze-thaw cycles[1][6].
Q4: What is the typical effective concentration range for this compound in cell culture?
A4: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. In various studies, concentrations ranging from the low micromolar (e.g., 5-20 µM) have been shown to elicit cellular responses, such as increased H3K18 acetylation and anti-proliferative effects[3]. The EC50 for the activation of p300/CBP-mediated H3K18 acetylation is approximately 2 µM[1].
Troubleshooting Guide: Addressing Weak Cellular Responses
This guide addresses potential reasons for observing a weaker-than-expected cellular response to this compound treatment and provides systematic steps to identify and resolve the issue.
Problem 1: Suboptimal Compound Handling and Stability
Question: My cells are not responding to this compound treatment. Could there be an issue with the compound itself?
Answer: Yes, improper handling or storage can affect the stability and activity of this compound.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Confirm Working Solution Preparation:
-
Prepare working dilutions fresh for each experiment from a validated stock solution[1].
-
Ensure complete dissolution of the compound in the cell culture medium. Gentle warming or vortexing may aid dissolution, but be cautious of precipitation.
-
Problem 2: Cell Line-Specific Variability and Resistance
Question: I observe a strong response in one cell line but a weak or no response in another. Why is this happening?
Answer: Cellular context is critical. Different cell lines can exhibit varying sensitivity to this compound due to their genetic background, expression levels of p300/CBP, and the activity of drug efflux pumps.
Troubleshooting Steps:
-
Assess p300/CBP Expression:
-
Perform a baseline Western blot to confirm the expression of p300 and CBP proteins in your cell line of interest. Cell lines with low expression may exhibit a weaker response.
-
-
Evaluate Drug Efflux Pump Activity:
-
Some cancer cells overexpress ATP-binding cassette (ABC) transporters, which can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy[5][9]. This compound itself has been shown to repress the transcription of key ABC transporters, which may take time to manifest[5][10]. Consider co-treatment with an ABC transporter inhibitor as a control experiment to assess this possibility.
-
Problem 3: Inadequate Target Engagement and Downstream Readouts
Question: How can I confirm that this compound is engaging its target and modulating downstream pathways in my cells?
Answer: Directly measuring target engagement and downstream signaling is crucial to validate the compound's activity in your experimental system.
Troubleshooting Steps:
-
Confirm Target Engagement:
-
Optimize Treatment Duration and Endpoint Assays:
-
The phenotypic effects of this compound, such as changes in cell proliferation or differentiation, may require longer incubation times (e.g., 48-72 hours) to become apparent[3][9].
-
For proliferation assays, ensure the assay duration is sufficient to observe an anti-proliferative effect. A [3H]-thymidine incorporation assay for 72 hours has been used successfully[3].
-
For differentiation studies, monitor the expression of relevant differentiation markers over several days.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Target | Value | Assay Method | Reference |
| Kd | CBP Bromodomain | 151 ± 6 nM | Isothermal Titration Calorimetry (ITC) | [2][8] |
| Kd | p300 Bromodomain | 167 ± 8 nM | Isothermal Titration Calorimetry (ITC) | [2][8] |
| IC50 | H3K56ac displacement from CBP | 170 nM | Cell-free assay | [8] |
| EC50 | Activation of p300/CBP H3K18 acetylation | ~2 µM | In vitro HAT assay | [1] |
Table 2: Cellular Effects of this compound on Cancer Cell Lines
| Cell Line | Concentration | Duration | Observed Effect | Reference |
| LNCaP (Prostate Cancer) | 10-20 µM | 4 hours | Increased H3K18 acetylation | [3] |
| KG1a (Leukemia) | 10-20 µM | 6 hours | Increased H3K18 acetylation | [3] |
| LNCaP (Prostate Cancer) | N/A | 72 hours | IC50 of 5.5 ± 1.1 µM (Proliferation) | [3] |
| Human and Mouse Leukemic Cell Lines | N/A | N/A | Impaired colony formation and induced differentiation | [1] |
| MDA-MB-231 (Breast Cancer) | 10 µM | 72 hours | Repression of ABCC1, ABCC3, ABCC4, ABCC5, and ABCC10 mRNA | [11] |
Experimental Protocols
Protocol 1: Western Blot for H3K18 Acetylation
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 1, 5, 10, 20 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 4, 6, 24 hours).
-
Histone Extraction:
-
Wash cells with ice-cold PBS containing protease and phosphatase inhibitors.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Alternatively, perform acid extraction for histone enrichment.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto a Tris-Tricine or Tris-Glycine SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetyl-H3K18 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To normalize for histone loading, strip the membrane and re-probe with an antibody against total Histone H3.
-
-
Detection and Analysis: Develop the signal using an enhanced chemiluminescence (ECL) substrate and capture the image. Quantify the band intensities and normalize the H3K18ac signal to the total H3 signal.
Protocol 2: Cell Proliferation Assay ([3H]-Thymidine Incorporation)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the cells for 66 hours.
-
[3H]-Thymidine Pulse: Add [3H]-thymidine to each well to a final concentration of 0.5 µCi/well and incubate for an additional 6 hours (total treatment time of 72 hours).
-
Harvesting: Harvest the cells onto a filter mat using a cell harvester.
-
Scintillation Counting: Measure the incorporation of [3H]-thymidine using a scintillation counter.
-
Data Analysis: Calculate the percentage of proliferation relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. I-CBP 112 | CBP/p300 bromodomain inhibitor | Hello Bio [hellobio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CBP/p300 Bromodomain Inhibitor-I-CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Titrating I-CBP112 for optimal synergy with other drugs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing I-CBP112, a potent and selective inhibitor of CBP/p300 bromodomains, to explore synergistic drug combinations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific and potent acetyl-lysine competitive protein-protein interaction inhibitor that targets the bromodomains of the closely related histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[1] By binding to these bromodomains, this compound can modulate the acetylation of histones and other proteins, leading to changes in gene expression. Interestingly, this compound has been shown to enhance acetylation by p300 at specific histone sites, such as H3K18 and H3K23.[1]
Q2: Why is this compound a good candidate for combination therapies?
A2: this compound has demonstrated synergistic effects with various anti-cancer agents, including standard chemotherapy drugs like doxorubicin and emerging treatments such as BET bromodomain inhibitors.[2] Its ability to sensitize cancer cells to other drugs is partly attributed to its capacity to repress the expression of genes responsible for multidrug resistance, such as certain ATP-binding cassette (ABC) transporters.[3] This leads to increased intracellular accumulation of the combination drug.
Q3: What is a typical concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and the specific experimental context. However, studies have shown biological activity in the low micromolar range. For instance, the EC50 for the activation of p300/CBP-mediated H3K18 acetylation is approximately 2 µM.[2] In synergy experiments, concentrations around 10 µM have been used.[4] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q4: How do I determine if the combination of this compound and another drug is synergistic?
A4: The synergistic effect of a drug combination can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI value equal to 1 suggests an additive effect, and a CI value greater than 1 indicates antagonism. Specialized software, such as CompuSyn, can be used to calculate the CI from dose-response data.
Experimental Protocols
Detailed Methodology: Titrating this compound for Optimal Synergy
This protocol outlines a general workflow for determining the optimal concentration of this compound to achieve a synergistic effect with a second drug of interest.
1. Single-Agent Dose-Response Curves:
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) for this compound and the drug of interest individually.
-
Procedure:
-
Plate cells at a predetermined optimal density in 96-well plates.
-
Prepare serial dilutions of this compound and the second drug in separate plates. A common starting concentration for this compound is 20 µM, with 2-fold serial dilutions.
-
Treat the cells with the single agents for a duration relevant to their mechanism of action (e.g., 72 hours for this compound).
-
Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo®).
-
Calculate the IC50 value for each compound using non-linear regression analysis.
-
2. Combination Matrix Experiment:
-
Objective: To assess the effect of combining this compound and the second drug at various concentrations.
-
Procedure:
-
Design a matrix of concentrations for both drugs, typically centered around their respective IC50 values. For example, use concentrations of 0.25x, 0.5x, 1x, 2x, and 4x the IC50 for each drug.
-
Treat cells with the drug combinations for the predetermined duration. Include controls for each drug alone and a vehicle control.
-
Measure cell viability.
-
3. Data Analysis and Synergy Quantification:
-
Objective: To calculate the Combination Index (CI) and determine the nature of the drug interaction.
-
Procedure:
-
Input the cell viability data from the combination matrix experiment into a synergy analysis software (e.g., CompuSyn, Combenefit).
-
The software will calculate CI values for each concentration combination.
-
Analyze the CI values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Generate isobolograms or other visualizations to represent the synergistic interactions across different dose ranges.
-
Data Presentation
Table 1: Example Quantitative Data for this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (single agent) | 5.5 ± 1.1 µM | LNCaP | [1] |
| EC50 (H3K18 acetylation) | ~2 µM | In vitro | [2] |
| Effective Concentration for Synergy | 10 µM | MDA-MB-231 | [4] |
| Dissociation Constant (Kd) for CBP | 151 ± 6 nM | Cell-free assay | [5] |
| Dissociation Constant (Kd) for p300 | 167 ± 8 nM | Cell-free assay | [5] |
Mandatory Visualizations
Caption: this compound Signaling and Synergy Pathway.
Caption: this compound Synergy Titration Workflow.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the plate, pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile media/PBS. Use calibrated pipettes and consistent technique. |
| This compound shows higher than expected cytotoxicity at low concentrations | Cell line is highly sensitive, error in drug concentration calculation or dilution. | Perform a broader dose-response curve starting at a much lower concentration (e.g., nanomolar range). Double-check all calculations and ensure proper stock solution preparation and dilution. Consider the DMSO concentration in your final dilutions, as high concentrations can be toxic. |
| No synergistic effect observed (CI ≈ 1 or > 1) | Suboptimal drug concentrations, inappropriate incubation time, cell line is resistant to the combination. | Re-evaluate the IC50 values for each drug individually. Test a broader range of concentrations in the combination matrix. Optimize the treatment duration; for this compound, a pre-incubation of 48-72 hours before adding the second drug may be necessary.[4] Consider using a different cell line. |
| Inconsistent or conflicting synergy results across experiments | Biological variability (cell passage number, confluency), slight variations in experimental conditions. | Use cells within a consistent and low passage number range. Standardize cell seeding density and ensure consistent growth phase at the time of treatment. Maintain precise control over incubation times and reagent concentrations. |
| Poor solubility of this compound in media | This compound is a hydrophobic molecule. | Prepare a high-concentration stock solution in a suitable solvent like DMSO.[2] When diluting into aqueous media, ensure thorough mixing and avoid precipitation. Do not exceed the recommended final DMSO concentration in your cell culture (typically <0.5%). |
| Unexpected off-target effects | At high concentrations, this compound may have weak off-target activity. | This compound has shown minimal off-target effects on BET family bromodomains.[5] If off-target effects are suspected, use the lowest effective concentration that achieves synergy. Compare results with other CBP/p300 inhibitors if available. |
References
Validation & Comparative
A Comparative Guide to CBP/p300 Inhibitors: I-CBP112 vs. The Field
For Researchers, Scientists, and Drug Development Professionals
The homologous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 are critical transcriptional co-activators implicated in a variety of cellular processes, including cell growth, differentiation, and apoptosis. Their dysregulation is a hallmark of numerous cancers, making them attractive targets for therapeutic intervention. This guide provides a comparative analysis of I-CBP112, a notable CBP/p300 bromodomain inhibitor, against other prominent inhibitors targeting this family, including A-485, CCS1477 (Inobrodib), and FT-7051 (Pocenbrodib).
Mechanism of Action: A Tale of Two Domains
CBP/p300 inhibitors can be broadly categorized based on their target domain: the bromodomain or the histone acetyltransferase (HAT) domain.
-
Bromodomain Inhibitors (e.g., this compound, CCS1477, FT-7051): These molecules competitively bind to the bromodomain, a reader module that recognizes acetylated lysine residues on histones and other proteins. This prevents the recruitment of the CBP/p300 complex to chromatin, thereby inhibiting the transcription of target genes. This compound is a specific and potent acetyl-lysine competitive inhibitor of the CBP/p300 bromodomains.[1][2] CCS1477 and FT-7051 also function by targeting the conserved bromodomain of p300 and CBP.[3][4]
-
HAT Domain Inhibitors (e.g., A-485): These inhibitors target the catalytic HAT domain, directly blocking the enzymatic activity of CBP/p300. This prevents the acetylation of histone and non-histone proteins, leading to a global reduction in acetylation and subsequent downstream effects on gene expression. A-485 is a potent and selective catalytic inhibitor of p300/CBP.[5][6]
Quantitative Comparison of CBP/p300 Inhibitors
The following tables summarize key quantitative data for this compound and its comparators. Data has been compiled from various preclinical studies. Direct head-to-head comparisons should be interpreted with caution due to potential variations in experimental conditions.
Table 1: Biochemical Activity and Binding Affinity
| Inhibitor | Target Domain | Target(s) | IC50 / Kd | Selectivity Notes |
| This compound | Bromodomain | CBP/p300 | Kd: ~167 nM (p300), ~151 nM (CBP)[1] | Selective for CBP/p300 bromodomains over BET family bromodomains.[1] |
| A-485 | HAT Domain | p300/CBP | IC50: 9.8 nM (p300), 2.6 nM (CBP)[6] | Highly selective over other HATs and histone methyltransferases.[6] |
| CCS1477 (Inobrodib) | Bromodomain | p300/CBP | Kd: 1.3 nM (p300), 1.7 nM (CBP)[1] | Over 200-fold more potent for p300/CBP compared to BRD4.[7] |
| FT-7051 (Pocenbrodib) | Bromodomain | CBP/p300 | Data not publicly available | Potent and selective inhibitor of CBP/p300 bromodomain.[8][9] |
Table 2: In Vitro Cellular Activity
| Inhibitor | Cell Line(s) | Effect | IC50 / EC50 |
| This compound | Leukemia and Prostate Cancer Cells | Antiproliferative effects, enhances H3K18 acetylation.[10] | Cellular IC50 for bromodomain displacement: 600 ± 50 nmol/L.[11] |
| A-485 | Hematological and Prostate Cancer Cells | Selectively inhibits proliferation.[6] | Potently inhibits H3K27Ac and H3K18Ac.[6] |
| CCS1477 (Inobrodib) | Prostate Cancer Cell Lines (VCaP, 22Rv1, LNCaP95) | Potent growth-inhibitory activity. | IC50 < 100 nmol/L. |
| FT-7051 (Pocenbrodib) | Prostate Cancer Cell Lines | Antiproliferative activity, including in enzalutamide-resistant models.[8][9] | Data not publicly available |
Key Signaling Pathways Targeted by CBP/p300 Inhibition
CBP/p300 acts as a central node in multiple oncogenic signaling pathways. Inhibition of CBP/p300 can therefore have pleiotropic anti-cancer effects.
Androgen Receptor (AR) Signaling
In prostate cancer, CBP/p300 are critical co-activators for the androgen receptor.[12][13][14] They acetylate both histone tails at AR-responsive gene promoters and the AR protein itself, enhancing its transcriptional activity.[12][14] Bromodomain inhibitors like this compound and FT-7051 disrupt the recruitment of the CBP/p300 complex to AR target genes, thereby suppressing AR-driven transcription.[8][9][15]
Figure 1: Simplified Androgen Receptor signaling pathway and the inhibitory action of this compound.
c-Myc Signaling
The oncoprotein c-Myc is a master transcriptional regulator that drives cell proliferation and is frequently deregulated in cancer. CBP/p300 interacts with and acetylates c-Myc, which can affect its stability and transcriptional activity.[16][17][18][19] By inhibiting CBP/p300, the transcriptional output of c-Myc can be attenuated, leading to reduced cancer cell growth. In some contexts, p300 is essential for MYC expression in CBP-deficient cancers.[20]
Figure 2: Overview of c-Myc regulation by CBP/p300 and the impact of CBP/p300 inhibitors.
NRF2-Mediated Antioxidant Response
The transcription factor NRF2 is a key regulator of the cellular antioxidant response. CBP/p300 can acetylate NRF2, which enhances its DNA binding activity and the transcription of antioxidant genes.[21][22] While the role of CBP/p300 in NRF2-dependent cancer cell viability is complex and may be context-dependent, targeting this interaction could be a strategy to modulate the cellular stress response.[23][24]
Figure 3: The NRF2 antioxidant response pathway and the modulatory role of CBP/p300.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparison of CBP/p300 inhibitors.
Cell Viability Assay (Resazurin-Based)
This assay measures cell viability by quantifying the metabolic activity of living cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the CBP/p300 inhibitor (e.g., this compound) for a specified duration (e.g., 72 hours).[25] Include a vehicle control (e.g., DMSO).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence of the resorufin product using a plate reader at an excitation/emission of ~560/590 nm.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., H3K27ac, c-Myc) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to investigate the interaction between proteins and DNA in the cell.
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., p300).
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G-agarose or magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin and elute the immunoprecipitated complexes.
-
Reverse Cross-linking: Reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR or high-throughput sequencing to identify the DNA sequences that were bound by the protein of interest.
Clinical Landscape
Several CBP/p300 inhibitors have advanced into clinical trials, primarily for the treatment of various cancers.
-
CCS1477 (Inobrodib): This inhibitor is being evaluated in clinical trials for patients with hematological malignancies, including multiple myeloma, acute myeloid leukemia, and non-Hodgkin's lymphoma, as well as in patients with late-stage, drug-resistant prostate cancer.[26][27][28]
-
FT-7051 (Pocenbrodib): A Phase 1 clinical trial (the COURAGE study) is assessing the safety and efficacy of FT-7051 in men with metastatic castration-resistant prostate cancer (mCRPC).[3][8][9][29]
The clinical development of these agents highlights the therapeutic potential of targeting the CBP/p300 axis in oncology.
Conclusion
This compound is a potent and selective bromodomain inhibitor of CBP/p300 with demonstrated preclinical activity. When compared to other CBP/p300 inhibitors, the choice of agent depends on the specific research question or therapeutic strategy. Bromodomain inhibitors like this compound, CCS1477, and FT-7051 offer a mechanism centered on disrupting protein-protein interactions and the recruitment of the CBP/p300 complex. In contrast, HAT inhibitors like A-485 provide a means to directly block the enzymatic activity of these co-activators. The ongoing clinical trials for CCS1477 and FT-7051 will provide crucial insights into the therapeutic utility of CBP/p300 inhibition in cancer patients. Further head-to-head preclinical studies will be invaluable in delineating the nuanced differences between these promising therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Forma doses first patient in Phase 1 prostate cancer treatment trial [clinicaltrialsarena.com]
- 4. Forma Therapeutics’ FT-7051 is Well-tolerated and Demonstrates Evidence of Activity in Initial Results from Ongoing Phase 1 Courage Study in Men with Metastatic Castration-resistant Prostate Cancer - BioSpace [biospace.com]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellcentric.com [cellcentric.com]
- 8. researchgate.net [researchgate.net]
- 9. The Courage study: A first-in-human phase 1 study of the CBP/p300 inhibitor FT-7051 in men with metastatic castration-resistant prostate cancer. - ASCO [asco.org]
- 10. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. embopress.org [embopress.org]
- 17. Stimulation of c-MYC transcriptional activity and acetylation by recruitment of the cofactor CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dual Regulation of c-Myc by p300 via Acetylation-Dependent Control of Myc Protein Turnover and Coactivation of Myc-Induced Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dual regulation of c-Myc by p300 via acetylation-dependent control of Myc protein turnover and coactivation of Myc-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Acetylation of Nrf2 by p300/CBP Augments Promoter-Specific DNA Binding of Nrf2 during the Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. NRF2 supports non-small cell lung cancer growth independently of CBP/p300-enhanced glutathione synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. embopress.org [embopress.org]
- 25. researchgate.net [researchgate.net]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. P863: AN OPEN-LABEL PHASE I/IIA STUDY TO EVALUATE THE SAFETY AND EFFICACY OF CCS1477 AS MONOTHERAPY AND IN COMBINATION WITH POMALIDOMIDE/DEXAMETHASONE IN RELAPSED/REFRACTORY MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 28. cellcentric.com [cellcentric.com]
- 29. bionews.com [bionews.com]
A Head-to-Head Battle in Leukemia Treatment: I-CBP112 vs. JQ1
In the rapidly evolving landscape of epigenetic cancer therapy, two small molecule inhibitors, I-CBP112 and JQ1, have emerged as promising agents against leukemia. While both disrupt critical cellular processes that fuel cancer growth, they do so by targeting distinct molecular players. This guide provides a comprehensive comparison of this compound and JQ1, delving into their mechanisms of action, efficacy in leukemia cell lines, and the potential for synergistic combination, supported by experimental data and detailed protocols for researchers.
At a Glance: this compound vs. JQ1
| Feature | This compound | JQ1 |
| Primary Target | Bromodomains of CBP/p300 | Bromodomains of BET (Bromodomain and Extra-Terminal) family proteins (BRD2, BRD3, BRD4, BRDT) |
| Mechanism of Action | Inhibits the acetyl-lysine binding function of CBP/p300, impairing aberrant self-renewal and inducing differentiation. | Competitively binds to the acetyl-lysine recognition pockets of BET proteins, displacing them from chromatin and repressing the transcription of key oncogenes like c-Myc.[1][2] |
| Reported Effects in Leukemia | Impairs colony formation, induces cellular differentiation, causes G1 cell cycle arrest, and reduces leukemia-initiating potential.[3][4][5] | Suppresses proliferation, induces apoptosis and cell cycle arrest, and inhibits glycolysis.[6][7] |
| Synergy | Shows synergistic cytotoxic activity with JQ1 and enhances the effect of doxorubicin.[3][4][5][8] | Exhibits synergistic effects with various agents, including FLT3 inhibitors and all-trans retinoic acid (ATRA).[1][9] |
Delving Deeper: Mechanism of Action
This compound is a selective inhibitor of the bromodomains of the closely related histone acetyltransferases CBP (CREB-binding protein) and p300.[3][8][10] These proteins are crucial transcriptional co-activators that play a significant role in cell growth and differentiation.[3][5] By binding to the bromodomains of CBP/p300, this compound prevents them from "reading" acetylated lysine residues on histones and other proteins, thereby disrupting the transcriptional programs that drive leukemic cell self-renewal.[3][4]
JQ1, on the other hand, is a pan-BET inhibitor that targets the bromodomains of the BET family of proteins, most notably BRD4.[11][12] BET proteins are also epigenetic readers that are critical for the transcription of key oncogenes, including c-Myc, which is a major driver of proliferation in many cancers, including leukemia.[1][6][11][13] JQ1 competitively displaces BRD4 from chromatin, leading to the downregulation of c-Myc and its target genes, ultimately resulting in decreased proliferation and increased apoptosis of leukemia cells.[6][11][13]
Performance in Leukemia Cell Lines: A Comparative Overview
Direct comparative studies providing head-to-head IC50 values for this compound and JQ1 across a broad panel of leukemia cell lines under identical experimental conditions are limited in the public domain. However, data from various studies can be compiled to provide a general overview of their efficacy.
This compound Efficacy Data
| Cell Line | Leukemia Type | Effect | Concentration/Dosage | Reference |
| KASUMI-1 | AML (AML1-ETO+) | Impaired clonogenic growth, G1 arrest | Dose-dependent | [4] |
| SEM | ALL (MLL-AF4+) | Impaired clonogenic growth | Dose-dependent | [4] |
| MOLM13 | AML (MLL-AF9+/FLT3-ITD+) | Impaired clonogenic growth | Dose-dependent | [4] |
| MLL-AF9+ AML cells | AML | Reduced leukemia-initiating potential | Dose-dependent (in vitro & in vivo) | [3][5] |
| Primary AML patient cells | AML | Reduced colony formation, induced differentiation | Dose-dependent | [4] |
JQ1 Efficacy Data
| Cell Line | Leukemia Type | Effect | Concentration/Dosage | Reference |
| NALM6, SEM, RS411 | B-ALL | Suppressed proliferation, induced apoptosis | Not specified | [6] |
| HL-60 | AML | Synergistic inhibition of proliferation with ATRA | Not specified | [1] |
| MV4-11 | AML | Synergistic induction of apoptosis with ATRA | Not specified | [1] |
| MLL-fusion leukemia cells | AML | Antiproliferative effects | Not specified | [11][13] |
| Multiple human AML cell lines | AML | Inhibited growth, induced apoptosis | Not specified | [9] |
The Power of Combination: Synergistic Effects
A key finding is the synergistic activity observed when this compound and JQ1 are used in combination.[3][4] This suggests that simultaneously targeting two distinct epigenetic regulatory complexes can be more effective than inhibiting either one alone.
Synergistic Effects of this compound and JQ1
| Cell Lines | Leukemia Type | Observation | Combination Index (CI) | Reference |
| KASUMI-1, MOLM13, SEM | AML, ALL | Synergistic cytotoxic activity | CI < 1 indicates synergy | [4] |
The synergistic effect is likely due to the co-localization of CBP/p300 and BRD4 at active promoters and enhancers of key oncogenes. By inhibiting both, the transcriptional machinery driving leukemia is more effectively shut down.
Experimental Protocols
Below are summarized methodologies for key experiments cited in the comparison.
Cell Viability/Proliferation Assay (WST-1 or CTG)
-
Cell Seeding: Seed leukemia cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Treatment: Add serial dilutions of this compound, JQ1, or the combination to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add WST-1 or CellTiter-Glo (CTG) reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure absorbance (for WST-1) or luminescence (for CTG) using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine IC50 values. For combination studies, synergy can be calculated using the Chou-Talalay method.[4]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat leukemia cells with this compound, JQ1, or the combination for 48 hours.
-
Cell Harvesting: Harvest cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.[6]
Colony Formation Assay
-
Cell Preparation: Prepare a single-cell suspension of leukemia cells.
-
Treatment and Plating: Mix the cells with methylcellulose medium containing different concentrations of this compound or JQ1. Plate the mixture in 35 mm dishes.
-
Incubation: Incubate the plates for 7-14 days at 37°C in a humidified atmosphere with 5% CO2.
-
Colony Counting: Count the number of colonies (typically defined as clusters of >50 cells) under a microscope.
-
Analysis: Express the colony count as a percentage of the vehicle control.[4]
Western Blot Analysis
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., c-Myc, cleaved caspase-9, Bcl-2) overnight at 4°C. Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]
Conclusion
Both this compound and JQ1 demonstrate significant anti-leukemic activity through distinct epigenetic mechanisms. This compound's ability to induce differentiation by targeting CBP/p300 and JQ1's potent suppression of the key oncogene c-Myc via BET inhibition make them valuable tools for leukemia research and potential therapeutic agents. The finding that their combination results in synergistic cytotoxicity is particularly compelling, suggesting that a dual-pronged epigenetic attack could be a powerful strategy to overcome resistance and improve outcomes in leukemia treatment. Further head-to-head studies and clinical investigations are warranted to fully elucidate their comparative efficacy and the therapeutic potential of their combination.
References
- 1. The Bromodomain Inhibitor JQ1 Enhances the Responses to All-trans Retinoic Acid in HL-60 and MV4-11 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 4. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BET protein antagonist JQ1 is synergistically lethal with FLT3 tyrosine kinase inhibitor (TKI) and overcomes resistance to FLT3-TKI in AML cells expressing FLT-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of I-CBP112's Anti-Cancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activity of I-CBP112 with other epigenetic inhibitors. The information presented is supported by experimental data from independent studies, offering a comprehensive overview for researchers in oncology and drug development.
Executive Summary
This compound is a potent and selective inhibitor of the bromodomains of the histone acetyltransferases p300 and CREB-binding protein (CBP). Its anti-cancer activity has been demonstrated across various cancer types, including breast, lung, and hematological malignancies. A key mechanism of action for this compound is its ability to sensitize cancer cells to chemotherapy by downregulating the expression of ATP-binding cassette (ABC) transporters, which are responsible for drug efflux and multidrug resistance.[1][2] This guide compares this compound with other CBP/p300 inhibitors such as SGC-CBP30 and CCS1477, the HAT inhibitor A-485, and the well-characterized BET bromodomain inhibitor JQ1.
Comparative Performance Data
The following tables summarize the quantitative data on the binding affinity and anti-cancer activity of this compound and its alternatives.
Table 1: Binding Affinity and Selectivity of Epigenetic Inhibitors
| Compound | Target | Kd (nM) | Selectivity | Reference |
| This compound | CBP | 151 | >37-fold over BRD4(1) | [3] |
| p300 | 167 | [3] | ||
| SGC-CBP30 | CBP | 21 | >40-fold over BRD4(1) | [4][5] |
| p300 | 38 | [4][5] | ||
| CCS1477 | CBP | 1.7 | ~130-fold over BRD4 | [6][7] |
| p300 | 1.3 | ~170-fold over BRD4 | [6][7] | |
| JQ1 | BRD4 | High Affinity | Selective for BET family | [8] |
Table 2: Anti-proliferative and Chemosensitizing Activity (IC50 Values)
| Compound | Cancer Type | Cell Line | Effect | IC50 (µM) | Reference |
| This compound | Multiple Myeloma | Various | Anti-proliferative | < 3 (for sensitive lines) | [9] |
| Breast Cancer | MDA-MB-231 | Sensitization to Doxorubicin | Fold reduction not specified | [10] | |
| Lung Cancer | A549 | Sensitization to Cisplatin | 78.2-fold reduction | [11] | |
| Lung Cancer | A549 | Sensitization to Doxorubicin | 62.7-fold reduction | [11] | |
| SGC-CBP30 | Multiple Myeloma | Various | Anti-proliferative | < 3 (for sensitive lines) | [9] |
| CCS1477 | Prostate Cancer | 22Rv1 | Anti-proliferative | 0.096 | [12] |
| Prostate Cancer | VCaP | Anti-proliferative | 0.049 | [12] | |
| Prostate Cancer (JQ1 resistant) | 22Rv1-R | Anti-proliferative | 0.083 | [13][14] | |
| JQ1 | Lung Adenocarcinoma | Various | Anti-proliferative | 0.42 - 4.19 (for sensitive lines) | [8] |
| Prostate Cancer | 22Rv1 | Anti-proliferative | 0.06 | [13][14] |
Mechanism of Action and Signaling Pathways
This compound and other CBP/p300 bromodomain inhibitors function by competitively binding to the acetyl-lysine binding pockets of p300 and CBP, thereby preventing their interaction with acetylated histones and other proteins. This disrupts the transcriptional co-activation of key oncogenes.
One of the well-documented effects of this compound is the downregulation of ABC transporters, which leads to increased intracellular accumulation of chemotherapeutic drugs. This process involves the recruitment of the lysine-specific demethylase 1 (LSD1) to the promoters of ABC genes, resulting in altered histone modifications and transcriptional repression.
Caption: Mechanism of this compound in sensitizing cancer cells to chemotherapy.
In contrast, BET inhibitors like JQ1 primarily target the bromodomains of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). A key downstream effect of JQ1 is the potent downregulation of the MYC oncogene, which is a critical driver in many cancers.[15][16] While both this compound and JQ1 can affect MYC expression, their primary targets and the breadth of their effects on the transcriptome differ.[13][14]
Caption: Differential targeting of the MYC oncogene by JQ1 and this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility.
Resazurin-Based Cell Viability Assay
This assay is used to determine the viability of cells in response to treatment with this compound and other inhibitors, and to calculate IC50 values.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549)
-
Complete cell culture medium
-
96-well plates
-
This compound and other test compounds
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plates for the desired treatment period (e.g., 48-72 hours).
-
Add resazurin solution to each well (typically 10-20% of the well volume) and incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background fluorescence from the no-cell control wells.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blotting
This technique is used to detect and quantify the levels of specific proteins (e.g., ABC transporters, MYC, histone modifications) following treatment with the inhibitors.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the proteins of interest
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Chromatin Immunoprecipitation (ChIP)
ChIP is used to investigate the interaction of proteins, such as p300/CBP or BET proteins, with specific genomic regions, like gene promoters or enhancers.
Materials:
-
Treated and untreated cells
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis and sonication buffers
-
Antibodies specific to the protein of interest (e.g., anti-p300, anti-BRD4)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target genomic regions or reagents for next-generation sequencing (ChIP-seq)
Procedure:
-
Cross-link proteins to DNA in live cells using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.
-
Immunoprecipitate the protein of interest along with the cross-linked DNA using a specific antibody.
-
Capture the antibody-protein-DNA complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by ChIP-seq for genome-wide analysis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating and comparing the anti-cancer activity of epigenetic inhibitors like this compound.
Caption: General workflow for comparing anti-cancer epigenetic inhibitors.
Conclusion
The available data indicate that this compound is a promising anti-cancer agent, particularly in its ability to overcome multidrug resistance. Its mechanism of action, centered on the inhibition of p300/CBP bromodomains, is distinct from that of BET inhibitors like JQ1, offering potential for different therapeutic applications or combination therapies. The provided experimental protocols and comparative data serve as a valuable resource for researchers investigating the therapeutic potential of targeting epigenetic regulators in cancer. Further head-to-head studies will be crucial to fully elucidate the relative advantages of these different classes of inhibitors in specific cancer contexts.
References
- 1. CBP/p300 Bromodomain Inhibitor-I-CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound declines overexpression of ATP-binding cassette transporters and sensitized drug-resistant MDA-MB-231 and A549 cell lines to chemotherapy drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. stemcell.com [stemcell.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Interaction of I-CBP112 and JQ1 in Leukemia: A Promising Therapeutic Strategy
A comprehensive analysis of preclinical data reveals a potent synergistic effect between the CBP/p300 bromodomain inhibitor, I-CBP112, and the BET bromodomain inhibitor, JQ1, in inducing cytotoxicity and impairing the clonogenic potential of leukemia cells. This combination presents a promising avenue for the development of novel combinatorial therapies for leukemia and potentially other cancers.
The combination of this compound and JQ1 has demonstrated a significant increase in cytotoxic activity against leukemia cell lines. This synergistic effect provides a strong rationale for the clinical investigation of this drug combination.[1]
Unveiling the Synergy: Enhanced Anti-Leukemic Activity
Studies have shown that the co-administration of this compound and JQ1 leads to a more pronounced anti-leukemic effect than either agent alone. This synergy is evident in the enhanced inhibition of colony formation and the induction of DNA damage, ultimately leading to apoptosis in leukemia cells.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between this compound and JQ1 has been demonstrated through various in vitro assays. While specific combination index (CI) values from a dedicated study on this specific combination are not publicly available, the primary research highlights a significant increase in the cytotoxic activity of JQ1 in the presence of this compound.[1] This enhancement is a key indicator of a synergistic relationship.
| Cell Line | Treatment | Observed Effect | Reference |
| SEM | This compound + JQ1 | Increased γH2Ax foci and H2Ax Ser139 phosphorylation | Picaud et al., 2015 |
| MOLM13 | This compound + JQ1 | Increased γH2Ax foci and H2Ax Ser139 phosphorylation | Picaud et al., 2015 |
| Human and mouse leukemic cell lines | This compound | Substantially impaired colony formation | Picaud et al., 2015 |
Table 1: Summary of the synergistic effects of this compound and JQ1 in leukemia cell lines.
Deciphering the Mechanism of Action
This compound is a potent and selective inhibitor of the bromodomains of the histone acetyltransferases CBP and p300. By targeting these bromodomains, this compound can modulate gene expression programs that are critical for the survival and proliferation of leukemia cells. JQ1, on the other hand, is a well-characterized inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, particularly BRD4. BRD4 is a key regulator of oncogenes such as MYC, which are frequently dysregulated in cancer.
The synergistic effect of combining this compound and JQ1 likely stems from their complementary mechanisms of action, targeting distinct but interconnected pathways that control cell growth and survival.
Caption: Proposed synergistic mechanism of this compound and JQ1.
Experimental Protocols
Detailed methodologies for the key experiments that confirm the synergistic interaction between this compound and JQ1 are crucial for reproducibility and further investigation.
Cell Viability / Cytotoxicity Assay
This assay is fundamental to determining the effect of the individual drugs and their combination on the viability of leukemia cells.
Protocol:
-
Cell Seeding: Seed leukemia cells (e.g., SEM, MOLM13) in 96-well plates at a density of 5,000-10,000 cells per well in the appropriate culture medium.
-
Drug Treatment: Treat the cells with a dose range of this compound alone, JQ1 alone, and the combination of both drugs at various ratios. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 values for each treatment condition. Combination index (CI) values can be calculated using software such as CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Colony Formation (Clonogenic) Assay
This assay assesses the ability of single cells to proliferate and form colonies, providing insight into the long-term effects of the drug combination on cell survival and self-renewal.
Protocol:
-
Cell Treatment: Treat leukemia cells in suspension with this compound, JQ1, or the combination for a specified period (e.g., 72 hours).
-
Cell Plating: After treatment, wash the cells and plate a low density of viable cells (e.g., 500-1000 cells) in semi-solid medium (e.g., MethoCult™) in Petri dishes.
-
Incubation: Incubate the dishes for 10-14 days at 37°C in a humidified atmosphere with 5% CO2 to allow for colony formation.
-
Colony Staining and Counting: Stain the colonies with crystal violet and count the number of colonies (typically defined as a cluster of >50 cells) under a microscope.
-
Data Analysis: Compare the number of colonies in the treated groups to the vehicle-treated control to determine the effect on clonogenic survival.
Caption: Experimental workflow for confirming synergy.
Western Blot Analysis for DNA Damage and Apoptosis Markers
This technique is used to detect and quantify specific proteins, providing insights into the molecular mechanisms underlying the observed synergistic cytotoxicity.
Protocol:
-
Cell Lysis: Treat leukemia cells with this compound, JQ1, or the combination for the desired time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against proteins of interest (e.g., γH2Ax, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion and Future Directions
The preclinical evidence strongly supports a synergistic interaction between this compound and JQ1 in leukemia models. This combination effectively enhances cytotoxicity and impairs the self-renewal capacity of cancer cells. The dual targeting of CBP/p300 and BET bromodomains represents a rational and promising therapeutic strategy that warrants further investigation in clinical settings. Future studies should focus on elucidating the precise molecular mechanisms of this synergy, identifying predictive biomarkers for patient stratification, and evaluating the in vivo efficacy and safety of this combination in more advanced preclinical models.
References
Evaluating the Selectivity Profile of I-CBP112: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of I-CBP112, a potent and selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains. By objectively comparing its performance with other relevant inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers in the field of epigenetics and drug discovery.
This compound: An Overview
This compound is a small molecule inhibitor that competitively targets the acetyl-lysine binding pocket of the CBP/p300 bromodomains.[1][2] This inhibition disrupts the interaction between CBP/p300 and acetylated histones, as well as other acetylated proteins, thereby modulating gene transcription.[3] The selectivity of this compound for the CBP/p300 bromodomains over other bromodomain families, particularly the BET (Bromodomain and Extra-Terminal domain) family, is a key attribute that distinguishes it from other pan-bromodomain inhibitors.[1][4]
Comparative Selectivity and Potency
The selectivity of a chemical probe is paramount for accurately dissecting the biological functions of its target. The following table summarizes the binding affinities and inhibitory concentrations of this compound in comparison to other known CBP/p300 and BET bromodomain inhibitors.
| Inhibitor | Target | Kd (nM) | IC50 (nM) | Assay Type | Reference |
| This compound | CBP | 151 | - | ITC | [1] |
| p300 | 167 | - | ITC | [1] | |
| BRD4(1) | 5600 | - | ITC | [1] | |
| BRD4(2) | 20000 | - | ITC | [1] | |
| SGC-CBP30 | CBP | - | 21 | Cell-free | [5] |
| p300 | - | 38 | Cell-free | [5] | |
| BRD4(1) | - | >40-fold selective vs CBP | - | [5] | |
| BRD4(2) | - | >250-fold selective vs CBP | - | [5] | |
| GNE-781 | CBP | - | 0.94 | TR-FRET | [5] |
| BRD4(1) | - | 5100 | TR-FRET | [5] | |
| JQ1 | BRD4(1) | ~50 | - | - | [1] |
| CBP | Weak binding | - | - | [1] | |
| I-BET151 | BET family | - | - | - | [1] |
Key Observations:
-
This compound demonstrates potent binding to both CBP and p300 bromodomains with nanomolar affinity.[1]
-
Crucially, this compound exhibits significant selectivity for CBP/p300 over the first bromodomain of BRD4 (BRD4(1)), with a more than 37-fold weaker binding affinity.[1] This selectivity is even more pronounced against the second bromodomain of BRD4 (BRD4(2)).[1]
-
In comparison, SGC-CBP30 and GNE-781 also show high potency and selectivity for CBP/p300.[5]
-
BET inhibitors such as JQ1 and I-BET151, while potent against their primary targets, show weak or negligible activity against CBP/p300.[1] This highlights the distinct selectivity profiles of these different classes of bromodomain inhibitors.
Experimental Methodologies
The data presented in this guide were generated using a variety of robust biophysical and biochemical assays. The following are detailed overviews of the key experimental protocols employed to characterize the selectivity and binding of this compound.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs when two molecules interact. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single label-free experiment.[6]
Protocol Outline:
-
Sample Preparation: The target bromodomain protein (e.g., CBP, p300, BRD4) is extensively dialyzed against a specific buffer to ensure buffer matching with the inhibitor solution. The inhibitor (e.g., this compound) is dissolved in the final dialysis buffer.
-
Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature. The sample cell is loaded with the protein solution, and the injection syringe is filled with the inhibitor solution.
-
Titration: A series of small, precise injections of the inhibitor solution are made into the sample cell. The heat released or absorbed upon each injection is measured by the instrument.
-
Data Analysis: The resulting data, a plot of heat change per injection versus the molar ratio of inhibitor to protein, is fitted to a binding model to extract the thermodynamic parameters of the interaction.
Bio-Layer Interferometry (BLI)
Principle: BLI is an optical biosensing technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip. The binding of a ligand to a protein immobilized on the biosensor tip causes a wavelength shift that is proportional to the amount of bound mass, allowing for real-time monitoring of association and dissociation kinetics.[7]
Protocol Outline:
-
Biosensor Preparation: A biosensor tip (e.g., streptavidin-coated) is hydrated in the assay buffer.
-
Immobilization: A biotinylated target bromodomain protein is immobilized onto the surface of the biosensor tip.
-
Baseline Establishment: The biosensor with the immobilized protein is dipped into the assay buffer to establish a stable baseline.
-
Association: The biosensor is then immersed in a solution containing the inhibitor at a specific concentration. The binding of the inhibitor to the immobilized protein is monitored in real-time as an increase in the wavelength shift.
-
Dissociation: After the association phase, the biosensor is moved back into the assay buffer, and the dissociation of the inhibitor from the protein is monitored as a decrease in the wavelength shift.
-
Data Analysis: The association and dissociation curves are analyzed to determine the on-rate (kon), off-rate (koff), and the equilibrium dissociation constant (Kd).
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Principle: AlphaScreen is a bead-based proximity assay used to study biomolecular interactions. It utilizes two types of beads: a donor bead that generates singlet oxygen upon illumination, and an acceptor bead that emits light when it comes into close proximity with the donor bead, triggered by the singlet oxygen. This technology is highly sensitive and suitable for high-throughput screening.[8]
Protocol Outline:
-
Reagent Preparation: A biotinylated peptide corresponding to an acetylated histone tail (the natural ligand of the bromodomain) and a His-tagged bromodomain protein are prepared.
-
Assay Setup: Streptavidin-coated donor beads are mixed with the biotinylated histone peptide, and Nickel-chelate acceptor beads are mixed with the His-tagged bromodomain protein.
-
Interaction and Inhibition: The two bead-reagent mixtures are combined in the wells of a microplate. In the absence of an inhibitor, the interaction between the bromodomain and the histone peptide brings the donor and acceptor beads into close proximity, generating a strong signal. In the presence of a competitive inhibitor like this compound, this interaction is disrupted, leading to a decrease in the signal.
-
Signal Detection: The plate is incubated and then read in an AlphaScreen-compatible plate reader.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce the signal by 50%, is determined by plotting the signal intensity against a range of inhibitor concentrations.
Visualizing the Molecular Landscape
To further illustrate the concepts discussed, the following diagrams visualize the experimental workflow for assessing inhibitor selectivity and the signaling pathway in which CBP/p300 play a crucial role.
Caption: Experimental workflow for inhibitor discovery and validation.
Caption: Role of CBP/p330 in transcriptional activation.
Conclusion
This compound is a highly selective and potent inhibitor of the CBP/p300 bromodomains. Its favorable selectivity profile, particularly when compared to BET bromodomain inhibitors, makes it an invaluable tool for elucidating the specific biological roles of CBP and p300 in health and disease. The experimental methodologies outlined in this guide provide a framework for the continued evaluation and characterization of this and other epigenetic modulators. This comparative analysis underscores the importance of rigorous selectivity profiling in the development of targeted therapies.
References
- 1. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 7. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects [jove.com]
- 8. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of I-CBP112 and Other Epigenetic Modifiers
This guide provides an objective comparison of I-CBP112 with other epigenetic modifiers, focusing on targeting bromodomains. This compound is a potent and specific chemical probe that targets the bromodomains of the closely related histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[1][2][3] Unlike many inhibitors, this compound not only blocks the acetyl-lysine binding pocket but can also allosterically enhance the HAT activity of p300/CBP, making its mechanism of action unique.[1][4][5] This comparison guide delves into its performance against other well-known epigenetic modifiers, particularly BET bromodomain inhibitors, supported by experimental data.
Target Profile and Binding Affinity
Epigenetic modifiers are characterized by their specificity and affinity for their targets. This compound was developed as a selective inhibitor for the CBP/p300 bromodomains.[2] Its affinity is significantly higher for CBP/p300 than for other bromodomain families, such as the BET family (BRD2, BRD3, BRD4), which are targeted by well-known inhibitors like JQ1 and OTX015.[6]
| Compound | Primary Target(s) | Binding Affinity (Kd) | IC50 |
| This compound | CBP/p300 Bromodomains | CBP: 151 nM[6][7]p300: 167 nM[6][7] | 170 nM (vs. H3K56ac peptide)[2] |
| (+)-JQ1 | BET Bromodomains (BRD2, BRD3, BRD4) | BRD4(1): <50 nM | BRD4(1): 77 nM[8]BRD4(2): 33 nM[8] |
| OTX015 (MK-8628) | BET Bromodomains (BRD2, BRD3, BRD4) | Not explicitly found | 92 - 112 nM (vs. AcH4)[9] |
Table 1: Comparative Target Affinity of this compound and BET Bromodomain Inhibitors. This table summarizes the primary protein targets and reported binding affinities (Kd) and inhibitory concentrations (IC50) for each compound.
Cellular and In Vivo Activity
The functional consequences of target engagement vary significantly between this compound and BET inhibitors. While both classes of drugs show anti-proliferative effects in cancer models, their mechanisms and downstream effects differ.
This compound:
-
Mechanism: Uniquely, this compound can stimulate the HAT activity of p300/CBP, leading to a modest (2- to 3-fold) but significant increase in histone acetylation, particularly at H3K18.[1][4] This effect is observed on nucleosome substrates but not on isolated histone proteins, suggesting an allosteric mechanism mediated through the bromodomain.[4][5]
-
Cellular Effects: In human and mouse leukemic cell lines, this compound impairs colony formation and induces cellular differentiation with minimal cytotoxicity.[1][2] It has also been shown to repress the expression of key ATP-binding cassette (ABC) transporters, which are responsible for multidrug resistance in cancer.[10][11][12]
BET Inhibitors (JQ1 & OTX015):
-
Mechanism: BET inhibitors like JQ1 and OTX015 work by displacing BET proteins from chromatin, which interferes with the transcription of key oncogenes, most notably c-MYC.[13][14]
-
Cellular Effects: OTX015 has demonstrated preclinical activity against a wide range of hematologic malignancies and solid tumors.[13][15] It primarily has a cytostatic effect, leading to G1 cell cycle arrest.[13] JQ1 exhibits potent anti-proliferative effects in various cancer types.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical probes and inhibitors of bromodomains outside the BET family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibiting BET Bromodomain Proteins with OTX015: A Promising Therapeutic Approach for Cancer Treatment [synapse.patsnap.com]
- 10. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CBP/p300 Bromodomain Inhibitor-I-CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-conferences.org [bio-conferences.org]
Replicating Published Findings on I-CBP112's Efficacy: A Comparative Guide
For researchers and drug development professionals investigating epigenetic modulators, this guide provides a comprehensive comparison of the CBP/p300 bromodomain inhibitor, I-CBP112, with other relevant compounds, supported by experimental data from published studies. This guide is intended to facilitate the replication and extension of these findings by presenting detailed experimental protocols and a clear summary of quantitative data.
This compound: Mechanism of Action
This compound is a potent and selective acetyl-lysine competitive inhibitor of the bromodomains of the closely related histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[1][2] Unlike some other bromodomain inhibitors, this compound has been shown to enhance the acetylation of nucleosomes by p300, particularly at histone H3 lysine 18 (H3K18) and H3K23.[1][3] This suggests an allosteric activation mechanism that is dependent on the nucleosome substrate.[1][4] This targeted modulation of histone acetylation leads to changes in gene expression, impairing aberrant self-renewal in cancer cells and inducing cellular differentiation.[5][6]
Comparative Efficacy of this compound
The efficacy of this compound has been evaluated both as a single agent and in combination with other anti-cancer agents, most notably the BET bromodomain inhibitor JQ1 and the chemotherapeutic drug doxorubicin.
Single Agent Activity
In various human and mouse leukemia cell lines, this compound has demonstrated the ability to impair colony formation and induce cellular differentiation without significant cytotoxicity at effective concentrations.[5]
Combination Therapy
The synergistic effects of this compound with other agents are of significant interest. Studies have shown that this compound can increase the cytotoxic activity of both the BET bromodomain inhibitor JQ1 and doxorubicin in leukemic cells.[5][6][7] This suggests that targeting both CBP/p300 and BET bromodomains, or combining epigenetic modulation with traditional chemotherapy, could be a promising therapeutic strategy.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies to provide a clear comparison of this compound's performance.
| Compound | Assay | Cell Line | Metric | Value | Reference |
| This compound | AlphaScreen | - | IC50 | 170 nM | [8] |
| This compound | Isothermal Titration Calorimetry | - | Kd (for CBP) | 151 ± 6 nM | [5] |
| This compound | Isothermal Titration Calorimetry | - | Kd (for p300) | 167 ± 8 nM | [5] |
| This compound | Nucleosome Acetylation Assay | - | EC50 (H3K18ac) | ~2 µM | [1][2] |
| This compound | Clonogenic Assay | KASUMI-1, MOLM13, SEM | - | Dose-dependent impairment | [5] |
| Combination | Cell Line | Effect | Reference |
| This compound + JQ1 | Leukemia Cell Lines | Synergistic cytotoxic activity | [5][6] |
| This compound + Doxorubicin | Leukemia Cell Lines | Increased cytotoxic activity | [5][6] |
Experimental Protocols
To aid in the replication of these findings, detailed methodologies for key experiments are provided below.
Cell Culture
Human and mouse leukemic cell lines (e.g., KASUMI-1, MOLM13, SEM, MLL-AF9+) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Clonogenic Assay (Methylcellulose Assay)
-
Leukemic cells were harvested and resuspended in Iscove's Modified Dulbecco's Medium (IMDM) containing 2% fetal bovine serum.
-
Cells were mixed with MethoCult™ GF H4434 Classic (Stemcell Technologies) to a final concentration of 1 x 10^4 cells/mL.
-
This compound or vehicle control (DMSO) was added to the mixture at the desired concentrations.
-
3 mL of the cell suspension was plated in 35 mm dishes in duplicate.
-
Plates were incubated at 37°C in a humidified atmosphere of 5% CO2 for 7-14 days.
-
Colonies (defined as aggregates of >40 cells) were counted using an inverted microscope.
Cell Viability Assay
-
Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
The following day, cells were treated with this compound, JQ1, doxorubicin, or combinations at various concentrations.
-
After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Luminescence was measured using a plate reader.
Western Blotting for Histone Acetylation
-
Cells were treated with this compound or DMSO for the indicated times.
-
Histones were extracted using an acid extraction method.
-
Protein concentration was determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was incubated with primary antibodies against acetyl-Histone H3 (Lys18) (e.g., Cell Signaling Technology #9675) and total Histone H3 (as a loading control) overnight at 4°C.
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal was detected using an enhanced chemiluminescence (ECL) detection reagent.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in the published literature on this compound.
Caption: this compound Mechanism of Action.
Caption: General Experimental Workflow.
Caption: Combination Therapy Rationale.
References
- 1. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy PMID: 26552700 | MCE [medchemexpress.cn]
- 8. CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of I-CBP112: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of I-CBP112
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the disposal of this compound, a potent and selective CBP/p300 bromodomain inhibitor.
Core Principles of Chemical Waste Disposal
The overriding principle for the disposal of any laboratory chemical is to manage it in a way that minimizes risk to human health and the environment. This involves proper identification, segregation, containment, and labeling of all chemical waste.
Key steps before you begin:
-
Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its hazards, handling, storage, and disposal. Section 13 of the SDS will provide specific disposal considerations.
-
Contact your Environmental Health and Safety (EHS) Office: Your institutional EHS office is the definitive authority on chemical waste disposal procedures and will provide guidance based on local, state, and federal regulations.
-
Wear Appropriate Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling this compound and its waste.
Step-by-Step Disposal Procedures for this compound
The following steps outline a general procedure for the disposal of this compound waste, including pure compound, contaminated materials, and solutions.
1. Waste Identification and Segregation:
-
Solid Waste: Collect unused or expired this compound powder in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other chemical waste unless explicitly permitted by your EHS office.
-
Solutions: this compound is often dissolved in solvents like Dimethyl Sulfoxide (DMSO).[1] Waste solutions containing this compound should be collected in a separate, compatible hazardous waste container. Do not dispose of these solutions down the drain.[2][3]
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated solid chemical waste container.
-
Empty Containers: The original container of this compound, even if seemingly empty, may contain residual chemical. It should be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[2][4]
2. Waste Container Management:
-
Compatibility: Ensure the waste container is made of a material compatible with the chemical waste it will hold. For solutions containing organic solvents, use a chemically resistant container.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (e.g., "this compound in DMSO"), the approximate concentration, and the date of accumulation.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[2][5]
3. Storage of Chemical Waste:
-
Store hazardous waste in a designated satellite accumulation area (SAA) within the laboratory.[5]
-
Ensure the storage area is secure, well-ventilated, and away from heat sources or incompatible chemicals.[5]
-
Do not accumulate large quantities of waste. Arrange for regular pickups by your institution's EHS department.
4. Disposal of Solutions:
-
Solutions of this compound, particularly in organic solvents like DMSO, should be collected for incineration or other approved chemical waste treatment methods.[6][7] Never dispose of organic solvents down the sanitary sewer.[2]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general guidelines for laboratory waste often include the following parameters.
| Parameter | Guideline | Source |
| pH Range for Aqueous Waste (if applicable) | Generally between 5.5 and 10.5 for drain disposal of non-hazardous aqueous solutions. Note: This is not applicable to this compound solutions in organic solvents. | [3] |
| Container Residue Limit | For a container to be considered "empty," no more than 1 inch of residue should remain at the bottom, or 3% by weight for containers up to 110 gallons. | [4] |
Experimental Protocols and Methodologies
As this document pertains to disposal, detailed experimental protocols for the use of this compound are not included. However, it is critical that all experimental workflows incorporate a plan for the proper management and disposal of all waste generated. This includes quenching reactions, neutralizing acidic or basic solutions (if applicable and safe to do so), and collecting all chemical waste in appropriately labeled containers.
Mandatory Visualizations
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. I-CBP 112 | CBP/p300 bromodomain inhibitor | Hello Bio [hellobio.com]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 7. uwaterloo.ca [uwaterloo.ca]
Personal protective equipment for handling I-CBP112
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of I-CBP112, a potent and selective inhibitor of the CBP/p300 bromodomains. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for various handling scenarios.
| Situation | Required PPE | Specifications & Best Practices |
| Receiving & Unpacking | - Double Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields | Unpack in a designated area, preferably with controlled ventilation. Inspect for any damage to the container.[1] |
| Weighing & Aliquoting (Solid Form) | - Double Nitrile Gloves- Disposable Gown- Safety Goggles- Face Shield- N95 Respirator | Perform in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of fine powders. |
| Solution Preparation (e.g., in DMSO) | - Double Nitrile Gloves- Lab Coat- Chemical Splash Goggles | Prepare solutions within a chemical fume hood. Handle solvents with appropriate caution. |
| Cell Culture & In Vitro Assays | - Nitrile Gloves- Lab Coat- Safety Glasses | Standard cell culture aseptic techniques should be followed. All manipulations should be performed in a biosafety cabinet. |
| Waste Disposal | - Double Nitrile Gloves- Lab Coat- Chemical Splash Goggles | Handle all this compound waste as hazardous chemical waste. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. The following diagram outlines the key steps.
Experimental Protocols
Preparation of Stock Solution (10 mM in DMSO)
-
Pre-Vial Preparation : Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing : In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile, conical tube.
-
Solubilization : Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 5 mg of this compound (Molecular Weight: 468.59 g/mol ), add 1.067 mL of DMSO.[2]
-
Dissolution : Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Storage : Aliquot the stock solution into smaller, single-use volumes in amber vials to protect from light and store at -20°C or -80°C.[3]
Cell-Based Assay Protocol (General)
-
Cell Plating : Plate cells at the desired density in a multi-well plate and incubate overnight to allow for cell attachment.
-
Compound Dilution : On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in the appropriate cell culture medium to achieve the final desired concentrations.
-
Cell Treatment : Remove the existing medium from the cells and add the medium containing the various concentrations of this compound.
-
Incubation : Incubate the cells for the desired experimental duration.
-
Downstream Analysis : Following incubation, proceed with the planned downstream analysis (e.g., cell viability assay, western blotting, qPCR).
Mechanism of Action: this compound Signaling Pathway
This compound is a potent and selective inhibitor of the bromodomains of the closely related transcriptional coactivators CREB-binding protein (CBP) and p300.[2][3] These proteins are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression by acetylating histone and non-histone proteins.[4] By binding to the bromodomain, this compound prevents the recruitment of CBP/p300 to acetylated chromatin, thereby modulating the expression of target genes.[5][6]
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal.
| Waste Type | Disposal Procedure |
| Solid Waste | - Contaminated gloves, pipette tips, vials, etc. should be collected in a designated, sealed hazardous waste container. |
| Liquid Waste | - Unused stock solutions and media containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain.[7] |
| Sharps | - Needles and syringes used for handling this compound solutions should be disposed of in a designated sharps container for hazardous chemical waste. |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.
For detailed chemical-specific safety information, always refer to the manufacturer's Safety Data Sheet (SDS).
References
- 1. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CREBBP and p300 lysine acetyl transferases in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
